Tri(Amino-PEG3-amide)-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H69N7O12/c34-4-16-47-22-28-50-25-19-44-13-1-31(41)37-7-10-40(11-8-38-32(42)2-14-45-20-26-51-29-23-48-17-5-35)12-9-39-33(43)3-15-46-21-27-52-30-24-49-18-6-36/h1-30,34-36H2,(H,37,41)(H,38,42)(H,39,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSJMACFJXJKGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H69N7O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
755.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Tri(Amino-PEG3-amide)-amine for Researchers and Drug Development Professionals
Introduction
Tri(Amino-PEG3-amide)-amine is a branched, hydrophilic linker molecule increasingly utilized in the fields of bioconjugation and drug development. Its unique structure, featuring three terminal primary amine groups and a central tertiary amine, all connected by flexible polyethylene (B3416737) glycol (PEG) chains, imparts desirable properties for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols for researchers and scientists.
Core Properties and Specifications
This compound is a water-soluble PEG linker characterized by three primary amine groups available for conjugation. These amine groups readily react with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones, aldehydes) to form stable amide bonds.[1][2] The presence of PEG3 chains enhances the solubility and biocompatibility of the molecule and any conjugate it is a part of. This "PEGylation" effect can also reduce the immunogenicity of the resulting biomolecule and extend its circulation time in vivo.[2]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanamide) | |
| Molecular Formula | C33H69N7O12 | |
| Molecular Weight | 755.95 g/mol | |
| CAS Number | 2523025-40-1 | |
| Appearance | Oil | [3] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |
| Storage | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [3] |
Key Features and Advantages
-
Tri-functionality: The three primary amine groups allow for the attachment of multiple molecules, such as targeting ligands, payloads, or imaging agents, to a single scaffold. This is particularly advantageous in the construction of multi-specific drugs or complex imaging probes.
-
Enhanced Solubility: The hydrophilic PEG3 chains significantly improve the aqueous solubility of the linker and its conjugates, which can be beneficial for otherwise hydrophobic drugs or ligands.[3][4]
-
Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic molecules and improve their pharmacokinetic profiles.[2]
-
Flexible Spacer: The PEG chains provide a flexible spacer arm, which can be crucial for optimizing the spatial orientation of conjugated molecules to facilitate their interaction with their respective biological targets.
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of complex therapeutic and diagnostic agents.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker plays a critical role in the efficacy of a PROTAC by modulating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]
PEG linkers are the most common type of linker used in PROTAC design, with studies showing that approximately 54% of reported PROTACs utilize them.[6] The flexibility and hydrophilicity of PEG linkers like this compound can improve the solubility and cell permeability of the PROTAC molecule.[7] The ability to systematically vary the length of PEG linkers is also a key strategy for optimizing the degradation efficiency of a PROTAC.[8]
PROTAC Mechanism of Action
The signaling pathway exploited by PROTACs is the endogenous ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.
References
- 1. mdpi.com [mdpi.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to the Synthesis and Purification of Tri(Amino-PEG3-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tri(Amino-PEG3-amide)-amine, a trivalent polyethylene (B3416737) glycol (PEG) based linker. This molecule is of significant interest to researchers in drug development, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates where multivalent scaffolding is required.
Introduction to this compound
This compound is a branched, hydrophilic linker molecule. Its structure features a central tertiary amine core from which three flexible PEG3 (triethylene glycol) arms extend. Each arm is terminated with a primary amine group. The IUPAC name for this compound is N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanamide).
The primary application of this compound is as a versatile building block in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The trivalent nature of this linker allows for the potential attachment of multiple ligands, such as two ligands for a target protein and one for an E3 ligase, or for creating higher-order molecular architectures. The PEG spacers enhance the solubility and can improve the pharmacokinetic properties of the resulting conjugates.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the coupling of a central amine core with protected PEGylated side arms, followed by a final deprotection step.
Synthetic Strategy
The most logical synthetic route involves a convergent approach. The central core, tris(2-aminoethyl)amine (B1216632) (TREN), which contains three primary amine groups, is reacted with three equivalents of an N-terminally protected amino-PEG3-propionic acid.[3] The protecting group, typically a tert-butyloxycarbonyl (Boc) group, prevents self-reaction of the PEG linker. Following the amide bond formation, the protecting groups are removed to yield the final trivalent amine.
Starting Materials and Reagents
A summary of the key reagents is provided in the table below.
| Reagent/Material | Purpose |
| Tris(2-aminoethyl)amine (TREN) | Central trifunctional amine core[4] |
| Boc-NH-PEG3-CH2CH2COOH | N-protected PEG linker with a carboxylic acid for coupling[5] |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Amide coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base |
| DMF (N,N-Dimethylformamide) | Anhydrous reaction solvent |
| DCM (Dichloromethane) | Solvent |
| TFA (Trifluoroacetic acid) | Reagent for Boc deprotection |
| Diethyl ether | For product precipitation |
Experimental Protocols
The following is a representative experimental protocol based on standard amide coupling and deprotection procedures.
Step 1: Synthesis of Tris(Boc-Amino-PEG3-amide)-amine
-
To a solution of Boc-NH-PEG3-CH2CH2COOH (3.3 equivalents) in anhydrous DMF, add HATU (3.3 equivalents) and DIPEA (6.6 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of tris(2-aminoethyl)amine (1.0 equivalent) in anhydrous DMF to the activated ester solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by analytical techniques such as LC-MS.
-
Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions of a weak acid (e.g., 0.5 N HCl), a weak base (e.g., saturated NaHCO3), and brine to remove excess reagents and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Tris(Boc-Amino-PEG3-amide)-amine.
Step 2: Deprotection to Yield this compound
-
Dissolve the crude Tris(Boc-Amino-PEG3-amide)-amine from the previous step in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure.
-
The resulting crude product is often triturated or precipitated with a cold non-polar solvent, such as diethyl ether, to afford the trifluoroacetate (B77799) salt of the final product as a solid.
Purification of this compound
The purification of the final product is crucial to remove any unreacted starting materials, incompletely substituted intermediates, and byproducts from the deprotection step. Due to the hydrophilic and charged nature of the final product, chromatographic techniques are often employed.
-
Precipitation: As mentioned in the protocol, precipitation from a non-polar solvent like diethyl ether can be an effective initial purification step to isolate the product from more soluble impurities.
-
Ion-Exchange Chromatography (IEX): Cation-exchange chromatography is a suitable method for purifying the positively charged this compound. The crude product is loaded onto the column in a low-ionic-strength buffer, and the bound product is eluted with a gradient of increasing salt concentration.[6]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Preparative RP-HPLC can also be used for the final purification. A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile, often with an ion-pairing agent like TFA.[]
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate the product based on its hydrodynamic volume, which is effective for removing smaller impurities.[]
Characterization
The identity, purity, and integrity of the synthesized this compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Tris(2-aminoethyl)amine | C6H18N4 | 146.23 | 4097-89-6 |
| Boc-NH-PEG3-CH2CH2COOH | C14H27NO7 | 321.37 | 1347750-75-7 |
| This compound | C33H69N7O12 | 755.95 | 2523025-40-1 |
Table 2: Representative Quantitative Data for Synthesis
| Parameter | Expected Value |
| Overall Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid or oil |
Visualization of Workflow and Synthesis
References
- 1. Fmoc-NH-PEG3-CH2COOH synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine derivatives from chiral alpha-amino aldehydes and their application in the synthesis of water soluble chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tris(2-aminoethyl)amine - Wikipedia [en.wikipedia.org]
- 5. Boc-NH-PEG3-CH2COOH - Immunomart [immunomart.com]
- 6. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
A Technical Guide to the Solubility of Tri(Amino-PEG3-amide)-amine for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Tri(Amino-PEG3-amide)-amine, a trifunctional polyethylene (B3416737) glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and logical workflows to facilitate its application in novel therapeutic development.
Core Compound Characteristics
This compound is a hydrophilic, branched PEG linker featuring three primary amine groups. These terminal amines are reactive towards carboxylic acids, activated NHS esters, and carbonyls, making the molecule a versatile building block for bioconjugation and the synthesis of complex molecules like PROTACs. The PEGylated nature of this linker is designed to enhance the solubility and bioavailability of the resulting conjugate.
Quantitative Solubility Data
The solubility of a compound is a critical parameter in drug discovery and development, influencing everything from reaction conditions to formulation and bioavailability. Below is a summary of the known solubility of this compound in various common laboratory solvents.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100 mg/mL (132.29 mM) | Ultrasonic assistance is recommended. The hygroscopic nature of DMSO can significantly impact solubility; use freshly opened solvent.[1] |
| Water | H₂O | 18.02 | Soluble | Quantitative data not publicly available. The presence of PEG chains and amine groups suggests good aqueous solubility.[2][3] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Soluble | Quantitative data not publicly available.[2] |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble | Quantitative data not publicly available.[2][3] |
Experimental Protocol: Determination of Kinetic Solubility
For solvents where quantitative data is not available, a common method to assess solubility in a high-throughput manner is the kinetic solubility assay. This protocol outlines a general procedure that can be adapted for this compound.
Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.
Materials and Equipment:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Multi-channel pipette
-
Plate shaker
-
Nephelometer or UV/Vis spectrophotometer plate reader
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.
-
Incubation and Mixing: Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 2 hours) with continuous shaking.[4] This allows the system to reach a state of kinetic equilibrium.
-
Detection of Precipitation (Nephelometric Method):
-
Measure the light scattering of the solutions in each well using a nephelometer.
-
An increase in light scattering compared to a control (buffer with the same concentration of DMSO) indicates the formation of a precipitate.
-
The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility.[4][5]
-
-
Quantification of Soluble Compound (Direct UV Method):
-
After incubation, filter the solutions using a 96-well filter plate to remove any precipitate.[4]
-
Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λmax.
-
Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve of the compound prepared in the same buffer/DMSO mixture. The concentration in the saturated solution represents the kinetic solubility.[4][5]
-
Application in PROTAC Synthesis: A Logical Workflow
This compound is a key component in the modular synthesis of PROTACs. Its trifunctional nature allows for the convergent assembly of the final molecule, connecting a target protein ligand (warhead) and an E3 ligase ligand.
Caption: Modular workflow for PROTAC synthesis using a trifunctional PEG linker.
This diagram illustrates a common synthetic route where the warhead is first coupled to one of the amine groups on the this compound linker.[6] This is typically achieved through amide bond formation, often facilitated by peptide coupling reagents. Following purification, the resulting intermediate, which now possesses free amine groups from the linker, is then reacted with the E3 ligase ligand to form the final PROTAC molecule.[6][7] The hydrophilic PEG linker enhances the solubility of the entire PROTAC construct, which is often composed of hydrophobic ligand moieties.[8][9]
Signaling Pathway Context: The PROTAC Mechanism of Action
While this compound itself is not involved in cell signaling, the PROTACs synthesized using this linker hijack a fundamental cellular pathway: the Ubiquitin-Proteasome System (UPS).
Caption: Mechanism of action for a PROTAC, inducing targeted protein degradation.
The PROTAC molecule, containing the this compound linker, acts as a bridge to bring the target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[7] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the POI. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the tagged protein into smaller peptides.[10] The PROTAC molecule is then released to target another POI molecule, acting in a catalytic manner. The flexibility and hydrophilicity imparted by the PEG linker are crucial for enabling the formation of a stable and productive ternary complex.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2523025-40-1 | BroadPharm [broadpharm.com]
- 3. This compound | 2523025-40-1 [chemicalbook.com]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Amine Reactivity of Tri(Amino-PEG3-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(Amino-PEG3-amide)-amine is a branched, trivalent polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation and drug delivery applications.[1][2] Its unique structure, featuring three terminal primary amine groups and a central tertiary amine, offers multiple points for covalent attachment, making it an ideal scaffold for constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[3][4][5] The PEGylated nature of the linker enhances water solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the resulting conjugates.[1][6]
This guide provides a comprehensive overview of the chemical properties and reactivity of the primary amine groups on this compound, with a focus on its application in forming stable bioconjugates.
Chemical Structure and Properties
The defining feature of this compound is its tribrachial structure originating from a central tertiary amine. Each arm consists of a PEG3 (three ethylene (B1197577) glycol units) spacer terminated with a primary amine, connected to the core via stable amide bonds.[1]
Structure:
SMILES representation[4]
The key reactive sites for bioconjugation are the three terminal primary (-NH₂) groups. These aliphatic amines are highly nucleophilic and serve as versatile handles for coupling with a wide array of electrophilic reagents.[2]
Physicochemical and Reactivity Data
| Property | Value / Characteristic | Significance for Reactivity |
| Molecular Formula | C₃₃H₆₉N₇O₁₂[7] | Essential for calculating molar quantities in reaction protocols. |
| Molecular Weight | 755.94 g/mol [4] | Used for precise measurement of reagents. |
| Appearance | Light yellow to yellow oil[4] | Important for material handling and quality control. |
| pKa of Primary Amines | Approx. 9.7 - 11.0[8][9][10] | Determines the pH-dependent nucleophilicity of the amine groups. The amine is most reactive at a pH near or slightly above its pKa. |
| Optimal pH for NHS Ester Conjugation | pH 7.2 - 9.0[11][12] | Represents the ideal range to balance amine reactivity (deprotonated state) with the stability of the NHS ester, which hydrolyzes at high pH.[12][13] |
| Reactive Functional Groups | Three terminal primary amines (-NH₂)[1][2] | These groups readily react with electrophiles like NHS esters, carboxylic acids, and aldehydes.[2][3] |
| Solubility | Water-soluble[3] | The PEG chains impart hydrophilicity, allowing reactions to be performed in aqueous buffers, which is critical for biomolecules. |
Core Concepts of Amine Reactivity
The utility of this compound in bioconjugation is governed by the nucleophilic character of its three primary amine groups.
pH-Dependent Reactivity
The reactivity of a primary amine is highly dependent on the pH of the reaction medium.[13]
-
At acidic pH (pH < 8): The amine group is predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (-NH₃⁺).
-
At basic pH (pH > 9): The amine group is deprotonated (-NH₂), making its lone pair of electrons available for nucleophilic attack.[8]
The reaction rate for conjugation is therefore a trade-off. While higher pH increases the concentration of the reactive deprotonated amine, it also increases the rate of hydrolysis of common amine-reactive reagents like N-hydroxysuccinimide (NHS) esters.[12] For this reason, most protocols recommend a slightly basic pH range of 8.0-8.5 to achieve an optimal balance.[13]
Common Conjugation Chemistries
The primary amines of this linker are versatile and can participate in several types of covalent bond-forming reactions. The most common application is acylation via an NHS ester to form a highly stable amide bond.[11][12]
-
Reaction with NHS Esters: This is the most prevalent method for labeling proteins and antibodies. The primary amine attacks the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide leaving group to form a stable amide linkage.[12]
-
Reductive Amination: The amine groups can react with aldehydes or ketones to form an intermediate Schiff base, which is then reduced by a mild reducing agent (e.g., sodium cyanoborohydride) to a stable secondary amine bond.[1]
-
Reaction with Carboxylic Acids: In the presence of a carbodiimide (B86325) coupling agent like EDC, the amines can be directly coupled to carboxylic acids to form amide bonds.[1]
Experimental Protocols
The following section details a standard protocol for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye, biotin, or a drug) to this compound. This protocol can be adapted for conjugating the linker to proteins that have been activated with NHS esters.
Protocol: Conjugation of an NHS Ester to this compound
Objective: To covalently attach an NHS ester-functionalized molecule to the primary amine groups of the linker.
Materials:
-
This compound
-
NHS ester-activated molecule of interest
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[13]
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.3-8.5.[13][14] (Note: Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction).
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification system (e.g., Reverse-Phase HPLC, Gel Filtration Chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF. Store protected from light and moisture.
-
Prepare a 10 mM stock solution of this compound in the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
-
Conjugation Reaction:
-
In a reaction vessel, add the this compound solution.
-
While stirring, add the desired molar equivalent of the NHS ester stock solution. A slight molar excess of the NHS ester may be used to drive the reaction, but this should be optimized to control the degree of labeling.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice, protected from light.[13][15]
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature. This step hydrolyzes any remaining reactive NHS esters.
-
-
Purification:
-
Purify the resulting conjugate from unreacted starting materials and byproducts (such as N-hydroxysuccinimide) using an appropriate chromatographic method like RP-HPLC or size-exclusion chromatography.[13]
-
-
Analysis:
-
Characterize the final product using techniques such as Mass Spectrometry (to confirm molecular weight) and NMR (to confirm structure).
-
Visualizations
Logical Diagram: Role as a Trivalent Linker
The primary function of this compound is to connect multiple molecular entities, such as linking three drug molecules to a central scaffold or antibody.
Caption: Logical structure of a trivalent conjugate using the linker.
Experimental Workflow: NHS Ester Conjugation
The following diagram illustrates the step-by-step workflow for the experimental protocol described above.
Caption: Workflow for conjugating an NHS ester to the amine linker.
References
- 1. This compound TFA salt | AxisPharm [axispharm.com]
- 2. This compound, 2523025-40-1 | BroadPharm [broadpharm.com]
- 3. This compound | 2523025-40-1 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. chempep.com [chempep.com]
- 7. This compound | C33H69N7O12 | CID 86276366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters in solution and covalently attached to graphite surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. interchim.fr [interchim.fr]
- 14. biotium.com [biotium.com]
- 15. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
The Cornerstone of Advanced Bioconjugation: A Technical Guide to Branched PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics and bioconjugation, the strategic use of linkers is paramount to the efficacy and safety of novel drug modalities. Among these, branched polyethylene (B3416737) glycol (PEG) linkers have emerged as a pivotal technology, offering a sophisticated approach to optimizing the pharmacological properties of complex biologics, particularly in the realm of antibody-drug conjugates (ADCs) and nanoparticle drug delivery systems. Their unique architecture provides a multitude of advantages over traditional linear counterparts, enabling higher drug loading, enhanced stability, and improved pharmacokinetic profiles. This in-depth technical guide delineates the fundamental principles of employing branched PEG linkers, offering a comprehensive overview of their quantitative impact, detailed experimental methodologies, and the underlying logical frameworks that govern their application.
Core Principles and Advantages of Branched PEG Architecture
Branched PEG linkers are characterized by multiple PEG chains emanating from a central core, a design that imparts distinct physicochemical properties compared to their linear analogues. This branched structure leads to a more compact, globular conformation, which in turn influences the hydrodynamic radius, shielding effects, and overall stability of the conjugated molecule.[1][2] The primary advantages of utilizing branched PEG linkers in bioconjugation and drug delivery include:
-
Increased Hydrodynamic Volume and Prolonged Circulation: The three-dimensional structure of branched PEGs creates a larger hydrodynamic radius, which can reduce renal clearance and significantly extend the in vivo circulation half-life of the conjugated therapeutic.[3][4] This prolonged exposure can lead to enhanced therapeutic efficacy.
-
Enhanced Solubility and Stability: The hydrophilic nature of the multiple PEG arms improves the solubility of hydrophobic drugs and biomolecules, mitigating aggregation and enhancing formulation stability.[] Branched PEGs can offer superior shielding effects, protecting the conjugated molecule from enzymatic degradation.[6]
-
Higher Drug-to-Antibody Ratios (DARs) in ADCs: A key advantage in ADC development is the ability of branched linkers to carry multiple drug molecules, thereby increasing the DAR without inducing aggregation that can be associated with hydrophobic payloads.[7] This can lead to a more potent therapeutic effect at the target site.
-
Reduced Immunogenicity: The dense PEG cloud created by a branched structure can effectively mask epitopes on the protein surface, reducing the potential for an immune response against the therapeutic agent.[8]
-
Multivalent Conjugation: The multiple arms of a branched PEG linker can be functionalized to attach different molecules, enabling the creation of multifunctional conjugates for targeted drug delivery, imaging, and diagnostics.
Quantitative Comparison: Branched vs. Linear PEG Linkers
The selection of a linker architecture is a critical decision in the design of a bioconjugate. The following tables summarize key quantitative data from comparative studies on linear and branched PEG linkers, providing a framework for informed decision-making.
Table 1: Comparative Hydrodynamic Radii of PEGylated Molecules
| Molecule | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Reference(s) |
| Unmodified Polymer | Linear | 12 | 5.42 ± 0.28 | [9] |
| Linear | 20 | 7.36 ± 0.20 | [9] | |
| Four-Arm Branched | 20 | 6.83 ± 0.09 | [9] | |
| Linear | 40 | 9.58 ± 0.35 | [9] | |
| Four-Arm Branched | 40 | 9.25 ± 0.40 | [9] | |
| PEGylated Protein | Linear | 20 | 6.1 | [1] |
| Branched | 20 | 6.4 | [1] |
Note: The relationship between molecular weight and hydrodynamic radius can be complex and is influenced by the specific polymer structure and experimental conditions.[1][9]
Table 2: In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| ADC Target | Linker Type | PEG Molecular Weight (kDa) | IC50 (nM) | Target Cell Line | Reference(s) |
| HER2 | No PEG | - | ~5.0 | NCI-N87 | [10] |
| HER2 | Linear | 4 | 31.9 | NCI-N87 | [10] |
| HER2 | Linear | 10 | 111.3 | NCI-N87 | [10] |
| HER2 | Linear | 4 | 26.2 | BT-474 | [10] |
| HER2 | Linear | 10 | 83.5 | BT-474 | [10] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. The data indicates that while PEGylation can sometimes reduce in vitro cytotoxicity, the overall therapeutic index is often improved due to enhanced pharmacokinetics.[10][11]
Table 3: Pharmacokinetic Parameters of PEGylated Proteins
| Protein | Linker Type | PEG Molecular Weight (kDa) | Systemic Clearance (L/hr) | Half-life (t½) (hours) | Reference(s) |
| Interferon-alpha | Unmodified | - | 6.6 - 29.2 | - | [4] |
| Linear | 5 | 2.5 - 5.0 | - | [4] | |
| Linear | 12 | 0.725 | - | [4] | |
| Branched | 40 | 0.06 - 0.10 | - | [4] | |
| TNF Nanobody | Linear | 40 (1 x 40) | - | ~20 | [3] |
| Branched | 40 (2 x 20) | - | ~40 | [3] | |
| Branched | 40 (4 x 10) | - | ~50 | [3] |
Note: These data illustrate the significant impact of PEG architecture and molecular weight on clearance rates and circulation half-life.[3][4]
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for the successful implementation of branched PEG linkers in research and development. The following sections provide representative protocols for key experimental procedures.
Protocol 1: N-terminal Protein PEGylation with a Branched PEG-NHS Ester
This protocol describes the site-specific conjugation of a branched PEG-NHS ester to the N-terminal amine of a protein.
Materials:
-
Protein to be PEGylated
-
Branched PEG-NHS ester (e.g., Y-shaped PEG NHS Ester)[8]
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)[12][13]
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)[12][13]
-
Quenching buffer (e.g., Tris or glycine (B1666218) buffer)[12]
-
Dialysis or size-exclusion chromatography (SEC) equipment for purification[12]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[14] If the stock buffer contains primary amines, perform a buffer exchange into the reaction buffer.[12]
-
PEG Reagent Preparation: Equilibrate the vial of branched PEG-NHS ester to room temperature before opening to prevent moisture condensation.[8][13] Immediately before use, dissolve the required amount of the PEG reagent in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[12][14] Do not store the reconstituted PEG reagent.[13]
-
Conjugation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the stirred protein solution.[12][14] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[14]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[14] The optimal time and temperature may need to be determined empirically for each specific protein.
-
Quenching: (Optional) Add a quenching buffer to the reaction mixture to consume any unreacted PEG-NHS ester.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against an appropriate buffer or by size-exclusion chromatography (SEC).[12]
-
Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and purity using techniques such as SDS-PAGE, SEC, and MALDI-TOF mass spectrometry.
Protocol 2: ADC Conjugation via Thiol-Maleimide Chemistry with a Branched PEG Linker
This protocol outlines the conjugation of a drug-linker construct containing a maleimide (B117702) group to a reduced antibody.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., dithiothreitol, DTT, or tris(2-carboxyethyl)phosphine, TCEP)
-
Branched PEG-Maleimide-drug conjugate
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.4-7.5)[15]
-
Purification system (e.g., SEC or hydrophobic interaction chromatography, HIC)
Procedure:
-
Antibody Reduction: Incubate the antibody with a molar excess of the reducing agent (e.g., DTT) at 30-37°C for 30 minutes to reduce the interchain disulfide bonds and expose free thiol groups.[15] The molar ratio of reducing agent to antibody will determine the number of available thiols.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.[15]
-
Conjugation: Add the branched PEG-Maleimide-drug conjugate to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the available thiol groups. The reaction is typically performed at 4°C or room temperature for 1-4 hours.[15]
-
Purification: Purify the resulting ADC from unreacted drug-linker and aggregated species using SEC or HIC.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.[15] Assess the purity and aggregation state of the ADC by SEC.
Protocol 3: Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
This protocol provides a general method for determining the molecular weight and degree of PEGylation of a protein conjugate.
Materials:
-
PEGylated protein sample
-
MALDI matrix (e.g., sinapinic acid for proteins >10 kDa)
-
Matrix solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample-Matrix Preparation: Mix the PEGylated protein sample with the MALDI matrix solution at a ratio of approximately 1:1 (v/v).[16]
-
Target Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely at room temperature, forming co-crystals of the sample and matrix.[16]
-
Mass Spectrometry Analysis:
-
Insert the target plate into the mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected molecular weight of the PEGylated protein. Linear mode is typically used for large molecules.[16]
-
Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.[16]
-
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks corresponds to the molecular weight of the attached PEG linker. The average degree of PEGylation and the distribution of PEGylated species can be determined from the peak intensities.[16]
Visualizing the Principles: Workflows and Pathways
To further elucidate the strategic application of branched PEG linkers, the following diagrams, generated using the Graphviz DOT language, illustrate key workflows and biological pathways.
Caption: Workflow for ADC development highlighting linker selection.
Caption: Logical flow of branched PEG linker advantages.
References
- 1. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 6. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched PEG Maleimide | AxisPharm [axispharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Tri(Amino-PEG3-amide)-amine Protein Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the bioconjugation of Tri(Amino-PEG3-amide)-amine to proteins, focusing on the creation of stable, functional protein conjugates for research and therapeutic development. This trifunctional linker offers a versatile platform for attaching multiple molecules of interest to a single protein, enhancing properties such as solubility, stability, and in vivo circulation time.
Introduction
This compound is a branched, hydrophilic polyethylene (B3416737) glycol (PEG) linker containing three primary amine groups.[1] These amine groups can be covalently coupled to the carboxyl groups (glutamic acid, aspartic acid) on a protein's surface through the formation of a stable amide bond.[2] This reaction is typically mediated by carbodiimide (B86325) chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] The resulting conjugate benefits from the physicochemical properties of the PEG linker, which can improve the therapeutic profile of the protein by reducing immunogenicity and extending its plasma half-life.[2][5] This multi-arm nature of the linker also allows for a higher payload of conjugated molecules, which is particularly advantageous in the development of antibody-drug conjugates (ADCs).[5]
Data Presentation
Table 1: Representative Quantitative Data for Protein Conjugation
| Parameter | Value | Method of Determination |
| Protein Concentration | 1 - 10 mg/mL | UV-Vis Spectroscopy (A280) |
| Linker:Protein Molar Ratio | 10:1 to 50:1 | Calculated based on initial concentrations |
| Conjugation Efficiency | 60 - 85% | SDS-PAGE, Size Exclusion Chromatography (SEC) |
| Average Linker:Protein Ratio | 2 - 5 | Mass Spectrometry (Intact Mass Analysis) |
| Protein Recovery | > 80% | SEC-HPLC |
| Purity of Conjugate | > 95% | SEC-HPLC, Ion-Exchange Chromatography (IEX) |
Table 2: Comparison of Characterization Techniques
| Technique | Information Provided | Key Considerations |
| SDS-PAGE | Confirmation of conjugation (shift in molecular weight) | Limited resolution for different degrees of PEGylation |
| Size Exclusion Chromatography (SEC) | Separation of conjugate from free protein and linker; Purity assessment | Can resolve different PEGylated species to some extent[6] |
| Ion-Exchange Chromatography (IEX) | Separation based on charge differences between native and conjugated protein | PEG chains can shield protein surface charges[] |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Precise mass of the conjugate; Determination of the number of attached linkers (DAR) | Complex spectra may require deconvolution software[8] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity changes upon conjugation | Useful for analyzing drug-to-antibody ratio (DAR) in ADCs[9] |
Experimental Protocols
Materials
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
This compound TFA salt[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[10]
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Purification columns (SEC and/or IEX)
-
Reaction tubes and standard laboratory equipment
Experimental Workflow
Caption: A generalized workflow for the bioconjugation of proteins.
Detailed Protocol
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein of interest at a concentration of 1-10 mg/mL in PBS, pH 7.4. If the buffer contains primary amines (e.g., Tris), exchange it with PBS.
-
Linker Solution: Immediately before use, dissolve the this compound TFA salt in Activation Buffer to the desired concentration (typically a 10-50 fold molar excess to the protein).
-
EDC/Sulfo-NHS Solution: Prepare a stock solution of EDC and Sulfo-NHS in anhydrous DMSO or water immediately before use.
2. Activation of Protein Carboxyl Groups:
-
To the protein solution, add the EDC and Sulfo-NHS solutions. A typical molar ratio is a 2-4 fold excess of EDC and a 5-10 fold excess of Sulfo-NHS over the protein.
-
Incubate the reaction mixture for 15 minutes at room temperature with gentle mixing.[10]
3. Conjugation Reaction:
-
Add the prepared this compound solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time may need to be determined empirically.
4. Quenching the Reaction:
-
To stop the reaction, add the quenching solution to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
5. Purification of the Conjugate:
-
Removal of Excess Reagents: Remove unreacted linker and crosslinkers using a desalting column equilibrated with PBS.
-
Purification of the Conjugate: Further purify the protein conjugate from unconjugated protein using Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).[6][] The choice of method will depend on the physicochemical differences between the native and conjugated protein.
6. Characterization of the Conjugate:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm an increase in molecular weight compared to the unconjugated protein.
-
Mass Spectrometry: Determine the precise mass of the conjugate and the distribution of linker molecules per protein using ESI-MS or MALDI-TOF MS.[8] This will allow for the calculation of the average linker-to-protein ratio.
-
HPLC Analysis: Assess the purity and aggregation state of the final conjugate using SEC-HPLC. HIC-HPLC can be used to determine the drug-to-antibody ratio for ADCs.[9]
Signaling Pathway Visualization
The conjugation of this compound to a therapeutic antibody can influence its interaction with target cells and subsequent signaling pathways. For instance, the increased hydrodynamic radius due to PEGylation can affect receptor binding and internalization kinetics.
Caption: A hypothetical signaling pathway for an ADC.
This diagram illustrates a potential mechanism of action for an antibody-drug conjugate (ADC) where the this compound linker is used to attach a cytotoxic payload. The PEGylated antibody binds to a cell surface receptor, leading to internalization. Within the cell, the payload is released, binds to its intracellular target, and induces apoptosis. The PEG linker can influence the efficiency of each of these steps.
References
- 1. This compound, 2523025-40-1 | BroadPharm [broadpharm.com]
- 2. This compound TFA salt | AxisPharm [axispharm.com]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Tri(Amino-PEG3-amide)-amine in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A PROTAC molecule consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two moieties. The linker is a critical component that influences the physicochemical properties, cell permeability, and ternary complex formation of the PROTAC, ultimately dictating its degradation efficiency.[1]
This document provides detailed application notes and protocols for the use of Tri(Amino-PEG3-amide)-amine, a trifunctional polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of PROTACs. The unique branched structure of this linker offers the potential for creating novel PROTAC architectures, such as multi-arm or dual-target degraders, while its PEG composition enhances aqueous solubility and improves pharmacokinetic properties.[1][2]
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for its effective incorporation into a PROTAC.
| Property | Value | Reference |
| Molecular Formula | C33H69N7O12 | --INVALID-LINK-- |
| Molecular Weight | 755.94 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to yellow oil | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, DMF, Water | --INVALID-LINK-- |
| Storage | Store at -20°C, protect from light | --INVALID-LINK-- |
Application: Synthesis of a Branched PROTAC for Enhanced Target Degradation
The trifunctional nature of this compound allows for the synthesis of branched PROTACs. In this hypothetical example, we describe the synthesis of a PROTAC, "BRD4-TriPEG-CRBN," targeting the degradation of the BRD4 protein by recruiting the Cereblon (CRBN) E3 ligase. This branched structure could potentially enhance the avidity of the PROTAC for its targets and improve degradation efficiency.
Representative Degradation Profile of BRD4-TriPEG-CRBN
The following table summarizes the in vitro degradation performance of the hypothetical BRD4-TriPEG-CRBN in a human cell line (e.g., HeLa).
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4-TriPEG-CRBN | BRD4 | HeLa | 15 | >95 |
| Linear PEG4 PROTAC (Reference) | BRD4 | HeLa | 50 | 90 |
Note: The data presented in this table is representative and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of a Branched PROTAC via Amide Coupling
This protocol details the synthetic route to conjugate a POI ligand (with a carboxylic acid handle) and two E3 ligase ligands (with carboxylic acid handles) to the this compound linker.
Step 1: Mono-acylation of this compound with POI Ligand
-
Reagents and Materials:
-
POI-COOH (e.g., a BRD4 ligand with a carboxylic acid) (1.0 eq)
-
This compound (3.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve POI-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Slowly add a solution of this compound in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.
-
Upon consumption of the POI-COOH, quench the reaction with water.
-
Purify the mono-acylated product by reverse-phase preparative HPLC to obtain POI-linker-(NH2)2.
-
Step 2: Di-acylation with E3 Ligase Ligand
-
Reagents and Materials:
-
POI-linker-(NH2)2 (1.0 eq)
-
E3-Ligase-COOH (e.g., Pomalidomide-acid) (2.5 eq)
-
HATU (2.2 eq)
-
DIPEA (4.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve POI-linker-(NH2)2 and E3-Ligase-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature overnight, monitoring progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final branched PROTAC.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Visualizations
The following diagrams illustrate the PROTAC mechanism, the synthetic workflow, and a conceptual signaling pathway.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Synthetic workflow for a branched PROTAC.
Caption: Downstream effects of BRD4 degradation.
References
Application Notes and Protocols for Tri(Amino-PEG3-amide)-amine in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri(Amino-PEG3-amide)-amine is a branched, hydrophilic linker designed for the development of advanced Antibody-Drug Conjugates (ADCs). Its unique structure, featuring a central amine core with three polyethylene (B3416737) glycol (PEG) arms terminating in primary amines, offers a strategic advantage in constructing ADCs with a high drug-to-antibody ratio (DAR). This multi-valent design allows for the attachment of multiple payload molecules to a single linker, which can then be conjugated to an antibody. The PEG composition of the linker enhances the solubility and stability of the resulting ADC, potentially mitigating aggregation issues often associated with hydrophobic drug payloads and high DARs.[1][2][3][] This document provides detailed application notes and protocols for the effective use of this compound in the development of next-generation ADCs.
Key Applications and Advantages
The primary application of this compound in ADC development is to enable the creation of conjugates with a high and homogeneous DAR. This is particularly advantageous when utilizing payloads with moderate cytotoxicity, where a higher concentration of the drug at the target site is required for therapeutic efficacy.[5][6]
Advantages of using this compound:
-
Increased Drug-to-Antibody Ratio (DAR): The trifurcated structure allows for the conjugation of up to three drug molecules per linker, facilitating the generation of ADCs with DAR values of 6, 12, or even higher, depending on the number of linkers attached to the antibody.[7]
-
Enhanced Hydrophilicity and Solubility: The inherent hydrophilicity of the PEG arms improves the solubility of the entire ADC construct, which is especially beneficial when working with hydrophobic payloads that can induce aggregation.[3][]
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation half-life of biologics by reducing renal clearance and immunogenicity.[8]
-
Reduced Aggregation: By masking the hydrophobicity of the payload, the branched PEG structure can minimize the propensity for ADC aggregation, a critical quality attribute for therapeutic proteins.[9]
-
Modular and Versatile: The terminal amine groups can be readily functionalized with a variety of payload-containing moieties through stable amide bond formation.[8]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C33H69N7O12 | [10] |
| Molecular Weight | 755.95 g/mol | [10] |
| Appearance | White to off-white solid or viscous oil | - |
| Solubility | Soluble in water and most polar organic solvents (e.g., DMSO, DMF) | [1] |
| Reactive Groups | Four primary amines (-NH2) | [8] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a payload-linker conjugate and its subsequent conjugation to a monoclonal antibody (mAb). Optimization of reaction conditions may be necessary for specific antibodies and payloads.
Protocol 1: Activation of a Carboxylic Acid-Containing Payload and Conjugation to this compound
This protocol describes the formation of a stable amide bond between a cytotoxic payload containing a carboxylic acid group and the primary amine arms of the this compound linker.
Materials:
-
Carboxylic acid-containing payload (e.g., a derivative of MMAE or DM1)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Payload Activation: a. Dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Add DCC or EDC (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS-activated payload. c. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Conjugation to the Linker: a. In a separate flask, dissolve this compound (0.3 equivalents) in anhydrous DMF. b. Add TEA or DIPEA (3-4 equivalents) to the linker solution. c. Slowly add the NHS-activated payload solution to the linker solution. d. Stir the reaction mixture at room temperature overnight.
-
Purification and Characterization: a. Remove the solvent under reduced pressure. b. Purify the resulting payload-linker conjugate by reverse-phase HPLC. c. Characterize the purified product by mass spectrometry to confirm the desired molecular weight, indicating the successful conjugation of three payload molecules to the linker.
Protocol 2: Conjugation of the Payload-Linker Construct to a Monoclonal Antibody
This protocol outlines the conjugation of the pre-formed payload-linker construct to the lysine (B10760008) residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Payload-linker conjugate with a central amine for conjugation
-
Activating agent for the central amine of the linker (e.g., by converting it to an NHS ester if the antibody has available carboxyl groups, or by using other cross-linking chemistry)
-
Size Exclusion Chromatography (SEC) system for purification
-
Hydrophobic Interaction Chromatography (HIC) for DAR determination
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation: a. Buffer exchange the mAb into a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0). b. Adjust the mAb concentration to 5-10 mg/mL.
-
Linker Activation (if necessary): a. The central amine of the payload-linker construct needs to be activated for reaction with the antibody. A common strategy is to react it with a bifunctional crosslinker that has an amine-reactive group and another group that can react with a site on the antibody. For lysine conjugation, the central amine of the linker can be pre-activated with an NHS-ester crosslinker.
-
Conjugation Reaction: a. Add a 5-10 molar excess of the activated payload-linker construct to the antibody solution. b. The final concentration of organic solvent (e.g., DMSO) from the linker stock should ideally be below 10% (v/v). c. Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Purification of the ADC: a. Purify the ADC from unreacted payload-linker construct and other small molecules using a desalting column or SEC. b. The elution buffer should be suitable for the final formulation of the ADC (e.g., PBS).
-
Characterization of the ADC: a. Determine Protein Concentration: Measure the absorbance of the purified ADC at 280 nm. b. Determine Drug-to-Antibody Ratio (DAR): i. UV-Vis Spectroscopy: If the payload has a distinct UV absorbance, the DAR can be estimated by measuring the absorbance at 280 nm and the payload's specific wavelength. ii. Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different DARs, allowing for the determination of the average DAR and the distribution of drug-loaded species. c. Assess Aggregation: Analyze the purified ADC by SEC to determine the percentage of monomer, dimer, and higher-order aggregates. d. Confirm Identity: Use mass spectrometry (intact or reduced mass analysis) to confirm the successful conjugation and the mass of the resulting ADC.
In Vitro and In Vivo Efficacy Assessment
The following are general protocols for evaluating the biological activity of the newly synthesized ADC.
Protocol 3: In Vitro Cytotoxicity Assay
Materials:
-
Target cancer cell line (expressing the antigen recognized by the mAb)
-
Non-target cell line (negative control)
-
Cell culture medium and supplements
-
ADC and unconjugated mAb (as a control)
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)
-
96-well plates
Procedure:
-
Seed the target and non-target cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated mAb in cell culture medium.
-
Remove the existing medium from the cells and add the ADC or control solutions.
-
Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.
-
Assess cell viability using a suitable assay reagent according to the manufacturer's instructions.
-
Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%) for both cell lines.
Protocol 4: In Vivo Tumor Xenograft Study
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target cancer cell line
-
ADC, unconjugated mAb, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant the target cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, unconjugated mAb, ADC at different doses).
-
Administer the treatments intravenously (or via another appropriate route) at a predetermined schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement).
Data Presentation
The following tables provide a template for presenting quantitative data from ADC characterization and efficacy studies.
Table 1: Characterization of the Synthesized ADC
| Parameter | ADC with this compound Linker | Control ADC (Linear Linker) |
| Average DAR (HIC) | e.g., 5.8 | e.g., 3.5 |
| Monomer Purity (SEC) | >95% | >95% |
| Aggregate Content (SEC) | <5% | <5% |
| Endotoxin Level | <0.5 EU/mg | <0.5 EU/mg |
Table 2: In Vitro Cytotoxicity of the ADC
| Cell Line | ADC with this compound Linker IC50 (nM) | Control ADC (Linear Linker) IC50 (nM) | Unconjugated mAb IC50 (nM) |
| Target (Antigen-Positive) | e.g., 0.5 | e.g., 2.1 | >1000 |
| Non-Target (Antigen-Negative) | >1000 | >1000 | >1000 |
Table 3: In Vivo Efficacy in Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Unconjugated mAb | 10 | e.g., 15 |
| Control ADC (Linear Linker) | 5 | e.g., 60 |
| ADC with this compound Linker | 5 | e.g., 95 |
Visualizations
ADC Synthesis Workflow
Caption: Workflow for the synthesis and characterization of an ADC.
ADC Mechanism of Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Logical Relationship of High DAR Strategy
Caption: Rationale for using a branched linker to achieve high DAR.
References
- 1. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 2. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 3. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. This compound TFA salt | AxisPharm [axispharm.com]
- 9. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Tri(Amino-PEG3-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to enhance the biocompatibility and circulation time of nanocarriers. This is achieved by creating a hydrophilic shield that reduces opsonization and clearance by the reticuloendothelial system (RES). The use of heterobifunctional PEG linkers allows for the introduction of reactive functional groups for further conjugation of targeting ligands, imaging agents, or therapeutic molecules.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using Tri(Amino-PEG3-amide)-amine , a branched, water-soluble PEG linker featuring three terminal primary amine groups.[1][2][3][4] These multiple amine functionalities offer a versatile platform for multivalent conjugation, potentially increasing the loading capacity of targeting moieties or therapeutic payloads.[5] The protocols outlined below focus on the covalent attachment of this linker to carboxylated nanoparticles via amide bond formation and provide methods for the characterization of the resulting modified nanoparticles. Additionally, an application of these modified nanoparticles in the delivery of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation is presented.
Key Applications
-
Enhanced Nanoparticle Stability: The hydrophilic PEG chains provide steric hindrance, preventing aggregation and increasing colloidal stability.
-
Prolonged Systemic Circulation: The "stealth" properties imparted by PEGylation reduce clearance by the immune system, leading to a longer in vivo half-life.
-
Platform for Multivalent Functionalization: The three terminal amine groups serve as reactive handles for the covalent attachment of multiple targeting ligands (e.g., antibodies, peptides), imaging agents, or drug molecules.[5]
-
Improved Drug Delivery: By increasing circulation time and providing a platform for targeted delivery, nanoparticles modified with this compound can enhance the therapeutic efficacy of encapsulated drugs. A key application is in the delivery of PROTACs, where nanoparticles can overcome the limitations of poor solubility and cell permeability of these targeted protein degraders.[6][7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanamide) | [8] |
| CAS Number | 2523025-40-1 | [4][8] |
| Molecular Formula | C33H69N7O12 | [3][8] |
| Molecular Weight | 755.95 g/mol | [3] |
| Appearance | Oil | |
| Solubility | Water, DMSO, DCM, DMF |
Table 2: Representative Data on Nanoparticle Characterization Before and After Surface Modification
| Nanoparticle Type | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Carboxylated Nanoparticles (Bare) | 105.2 ± 2.1 | 0.15 ± 0.02 | -25.8 ± 1.5 | [9] |
| Amine-PEG Modified Nanoparticles | 125.7 ± 3.5 | 0.18 ± 0.03 | -5.2 ± 0.8 | [10] |
Note: The data presented in this table is representative of typical changes observed after PEGylation with amine-terminated PEGs and is not specific to this compound due to the lack of publicly available data for this specific molecule. Researchers should expect a similar trend of increased hydrodynamic diameter and a shift in zeta potential towards neutral after successful surface modification.
Experimental Protocols
Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles bearing surface carboxyl groups using the EDC/NHS coupling chemistry.[3][11][12]
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[3]
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)[5][11]
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[5]
-
Purification system (e.g., centrifugal filters, dialysis cassettes, or size-exclusion chromatography column)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly to ensure homogeneity.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is a 2-5 fold excess of EDC and NHS relative to the surface carboxyl groups on the nanoparticles.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.[11]
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 10-20 fold molar excess of the linker relative to the nanoparticles is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.[11]
-
-
Quenching and Purification:
-
Quench any unreacted NHS-activated esters by adding the Quenching Solution to a final concentration of 50 mM and incubate for 15-30 minutes.[5]
-
Purify the resulting amine-functionalized nanoparticles to remove excess linker, unreacted reagents, and byproducts. This can be achieved by:
-
Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend in fresh buffer. Repeat this washing step 2-3 times.
-
Dialysis: Dialyze the nanoparticle suspension against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff.
-
Size-Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column to separate the larger nanoparticles from the smaller, unreacted molecules.
-
-
-
Characterization and Storage:
-
Characterize the purified nanoparticles for size, polydispersity, and zeta potential (see Protocol 2).
-
Quantify the surface amine groups using a suitable assay (e.g., ninhydrin (B49086) assay or fluorescamine (B152294) assay).
-
Store the purified amine-functionalized nanoparticles at 4°C in a suitable buffer.
-
Protocol 2: Characterization of Modified Nanoparticles
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the size distribution of nanoparticles in suspension.
-
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in a suitable buffer (e.g., PBS or deionized water) to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C).
-
Perform at least three measurements to obtain an average hydrodynamic diameter and PDI.
-
-
Expected Outcome: An increase in the hydrodynamic diameter and a low PDI (typically < 0.3) are indicative of successful surface modification and a monodisperse sample.
2. Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the surface charge of nanoparticles and is determined by measuring their electrophoretic mobility in an applied electric field.
-
Procedure:
-
Dilute the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration.
-
Inject the sample into the zeta potential cell.
-
Place the cell in the instrument and perform the measurement.
-
-
Expected Outcome: A shift in the zeta potential from negative (for carboxylated nanoparticles) towards a more neutral or slightly positive value is expected after conjugation with the amine-terminated linker.
Visualization of Workflows and Pathways
Caption: Experimental workflow for nanoparticle functionalization and PROTAC delivery.
Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Nanoparticle-Mediated Targeted Protein Degradation: An Emerging Therapeutics Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols for EDC/NHS Coupling of Tri(Amino-PEG3-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the covalent conjugation of Tri(Amino-PEG3-amide)-amine to carboxyl-containing molecules using the water-soluble carbodiimide (B86325) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with NHS (N-hydroxysuccinimide) or its water-soluble analog, Sulfo-NHS. This method is widely used for the stable linkage of molecules to proteins, peptides, surfaces, or nanoparticles for various applications in research and drug development.[1][2][3][4][5]
The presence of multiple primary amines on the this compound linker allows for the potential of multi-valent attachment, which can be advantageous in applications requiring enhanced binding affinity or specific spatial arrangements. However, this can also lead to uncontrolled cross-linking if the carboxyl-containing molecule also presents multiple carboxyl groups. Careful control of stoichiometry is crucial to manage the extent of conjugation.
Reaction Principle
The EDC/NHS coupling reaction is a two-step process:
-
Activation of Carboxyl Groups: EDC reacts with carboxyl groups to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS-Ester: In the presence of NHS or Sulfo-NHS, the O-acylisourea intermediate is converted to a more stable amine-reactive NHS-ester, which is less susceptible to hydrolysis.[2][5]
-
Amine Coupling: The NHS-ester readily reacts with the primary amine groups on the this compound to form a stable amide bond.[1]
Experimental Workflow
The overall experimental workflow for the EDC/NHS coupling of this compound is depicted below.
Caption: Experimental workflow for EDC/NHS coupling.
Quantitative Data Summary
The following tables provide typical quantitative parameters for the EDC/NHS coupling reaction. Optimization may be required for specific applications.
Table 1: Reagent Concentrations and Ratios
| Reagent | Recommended Concentration | Molar Ratio (relative to Carboxyl-Molecule) |
| Carboxyl-containing Molecule | 1-10 mg/mL | 1 |
| EDC | 2-10 mM | 1.2 - 10 equivalents |
| NHS/Sulfo-NHS | 5-25 mM | 1.2 - 10 equivalents |
| This compound | Varies (see note) | 1 - 20 equivalents |
Note: The optimal molar ratio of this compound will depend on the desired degree of labeling and the number of available carboxyl groups. A higher excess may be required to drive the reaction to completion, but could also increase the risk of multiple PEG attachments per molecule.
Table 2: Reaction Conditions
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.2 - 8.0 |
| Buffer | MES, Acetate (non-amine, non-carboxylate)[6] | PBS, HEPES, Bicarbonate (non-amine)[7] |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 15 - 30 minutes | 2 hours - Overnight |
Detailed Experimental Protocols
Materials and Reagents
-
Carboxyl-containing molecule (e.g., protein, peptide, nanoparticle)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[6]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., desalting columns, dialysis cassettes, size-exclusion chromatography (SEC) system)[][9]
-
Analytical instruments (e.g., HPLC, Mass Spectrometer)
Protocol: Two-Step Coupling in Aqueous Buffer
This protocol is suitable for conjugating this compound to proteins or other biomolecules in an aqueous environment.
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent condensation of moisture.[6]
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions for extended periods.
-
Dissolve the carboxyl-containing molecule in Activation Buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the this compound in Coupling Buffer.
-
-
Activation of Carboxyl Groups:
-
To the solution of the carboxyl-containing molecule in Activation Buffer, add the freshly prepared EDC and NHS/Sulfo-NHS solutions.
-
The recommended molar ratio is typically a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS over the amount of carboxyl groups.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling with this compound:
-
Adjust the pH of the activated molecule solution to 7.2-8.0 by adding Coupling Buffer or a small amount of a non-amine base.
-
Alternatively, the activated molecule can be purified from excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.[6] This step is recommended to prevent unwanted side reactions of EDC with the amine-PEG linker.
-
Add the desired molar excess of the this compound solution to the activated molecule solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and reaction by-products by dialysis, size-exclusion chromatography (SEC), or other suitable purification methods.[][9] The choice of method will depend on the size and properties of the conjugate.
-
-
Characterization:
-
Analyze the purified conjugate to determine the degree of PEGylation and confirm the identity of the product. Techniques such as HPLC, SDS-PAGE (for proteins), and mass spectrometry are commonly used.
-
Signaling Pathway and Logical Relationships
The chemical pathway of the EDC/NHS coupling reaction is illustrated below.
Caption: EDC/NHS coupling reaction mechanism.
References
- 1. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encapsula.com [encapsula.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
Applications of Tri(Amino-PEG3-amide)-amine in Proteomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Application Note: Leveraging a Branched Linker for Targeted Protein Degradation
Tri(Amino-PEG3-amide)-amine is a branched, hydrophilic polyethylene (B3416737) glycol (PEG)-based molecule primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique trivalent structure, stemming from a central amine, offers a versatile platform for creating heterobifunctional molecules designed to induce the degradation of specific proteins of interest within the cell. This capability places this compound at the forefront of chemical biology and drug discovery, particularly in the ever-expanding field of targeted protein degradation (TPD).
The core application of this linker in proteomics research is to serve as a flexible scaffold connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. By bringing these two entities into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal machinery, the proteasome. The PEGylated nature of the linker enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The branched structure may also allow for the development of more complex or multi-specific degraders.
Key applications in proteomics include:
-
Targeted Protein Knockdown: Inducing the degradation of a specific protein to study its function, validate it as a drug target, or elucidate its role in cellular signaling pathways.
-
Therapeutic Development: As a critical component in the design of novel therapeutics for a wide range of diseases, including cancer, by targeting previously "undruggable" proteins.
-
Elucidation of the Ubiquitin-Proteasome System: PROTACs synthesized with this linker can be used as chemical probes to study the intricacies of E3 ligase biology and the ubiquitin-proteasome pathway.
The primary amino groups of this compound are reactive towards carboxylic acids, activated NHS esters, and carbonyls, allowing for straightforward conjugation to various protein-targeting ligands and E3 ligase recruiters through stable amide bond formation.
Signaling Pathway: The PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule, which leverages the cell's ubiquitin-proteasome system to degrade a target protein of interest.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for conjugating a target protein ligand (with a carboxylic acid) and an E3 ligase ligand (with a carboxylic acid) to the primary amine groups of this compound.
Workflow for PROTAC Synthesis
Materials:
-
Target Protein Ligand with a carboxylic acid handle
-
E3 Ligase Ligand with a carboxylic acid handle
-
This compound
-
Coupling agents (e.g., HATU, HBTU)
-
Amine base (e.g., DIPEA, TEA)
-
Anhydrous solvents (e.g., DMF, DMSO)
-
Reagents for purification (e.g., HPLC grade solvents)
Procedure:
-
First Amide Coupling:
-
Dissolve the target protein ligand (1 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2 eq). Stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the mono-substituted intermediate using reverse-phase HPLC.
-
-
Second Amide Coupling:
-
Dissolve the purified intermediate from step 1 (1 eq) in anhydrous DMF.
-
In a separate flask, activate the E3 ligase ligand (1.1 eq) with a coupling agent and DIPEA as described above.
-
Add the activated E3 ligase ligand solution to the intermediate solution.
-
Stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
-
Purification and Characterization:
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the final PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.
-
Protocol 2: Evaluation of Target Protein Degradation by Western Blot
Procedure:
-
Cell Culture and Treatment:
-
Plate the desired cell line in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Protocol 3: Global Proteomics Analysis by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50) and a vehicle control for the desired time.
-
Harvest and lyse the cells as described for the Western blot.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire the data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform a database search to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated (on-target and potential off-targets) or upregulated upon PROTAC treatment.
-
Quantitative Data: A Representative Study
As a specific example of the quantitative data that can be obtained, the following table summarizes the degradation potency of a series of Bruton's tyrosine kinase (BTK)-targeting PROTACs synthesized with PEG-based linkers. While not containing this compound, this data from a peer-reviewed study illustrates the type of quantitative information generated in PROTAC development.[1]
| PROTAC | Linker Composition | DC50 (nM) in Mino cells | Dmax (%) in Mino cells |
| NC-1 | PEG-based | 2.2 | 97 |
| IR-1 | PEG-based | 12.3 | 95 |
| IR-2 | PEG-based | 4.8 | 97 |
| RC-1 | PEG-based | 31.2 | 94 |
| RC-2 | PEG-based | 13.9 | 98 |
| RC-3 | PEG-based | 3.4 | 97 |
Data is representative and adapted from a study on BTK degraders.[1]
This data highlights the critical influence of the linker structure on the degradation efficiency of the resulting PROTAC. Researchers using this compound would generate similar data to characterize their custom-synthesized PROTACs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tri(Amino-PEG3-amide)-amine Conjugation Reactions
Welcome to the technical support center for optimizing your Tri(Amino-PEG3-amide)-amine conjugation reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals achieve higher reaction yields and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a protein with an NHS ester?
The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7.2 and 8.5.[1][2] More specifically, a pH range of 8.3-8.5 is often considered ideal for maximizing the reaction between the NHS ester and the amine groups on your target molecule while minimizing the hydrolysis of the NHS ester.[2][3] At a lower pH, the primary amines are protonated and thus less reactive, while at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[2][4]
Q2: Which buffers should I use for the conjugation reaction, and which should I avoid?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[2][5][6]
-
Recommended Buffers: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable choices for NHS ester reactions.[1][2] A 0.1 M sodium bicarbonate buffer is often recommended as it naturally maintains a pH within the optimal range.[2][3]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided in the reaction mixture as they will compete with the this compound and the target molecule.[2][5][7] However, Tris or glycine can be used to quench the reaction once it is complete.[1][2]
Q3: My this compound reagent is a TFA salt. Do I need to neutralize it before the reaction?
Yes, it is advisable to neutralize the trifluoroacetic acid (TFA) salt of your this compound reagent. The presence of TFA can lower the pH of your reaction mixture, moving it out of the optimal range for NHS ester chemistry and protonating the primary amines, thus reducing their reactivity. You can neutralize the TFA salt by dissolving the reagent in your reaction buffer and adjusting the pH to the desired 8.3-8.5 before adding it to your target molecule.
Q4: How should I store and handle my this compound and NHS-ester crosslinkers?
Proper storage and handling are critical to maintaining the reactivity of your reagents.
-
Storage: Both this compound and NHS-ester crosslinkers should be stored at low temperatures (≤ -15°C) in a desiccated environment to prevent degradation from moisture.[5][8][9] It is also recommended to store them under an inert gas like argon or nitrogen.[8]
-
Handling: Before use, allow the reagent vial to equilibrate to room temperature before opening.[5][8][9][10] This prevents moisture from condensing inside the vial, which can hydrolyze the NHS ester and degrade the amine reagent. For NHS esters that are not very water-soluble, it is recommended to first dissolve them in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding them to the aqueous reaction mixture.[2][3] Do not store reagents in solution.[11]
Troubleshooting Guide
Low Conjugation Yield
One of the most common issues encountered is a low yield of the desired conjugate. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer and adjust it to the optimal range of 8.3-8.5.[2][3] Remember to account for the potential acidity of the TFA salt of the this compound. |
| Hydrolysis of NHS Ester | Prepare fresh solutions of your NHS-ester crosslinker immediately before use.[5][9] Ensure proper storage and handling to minimize exposure to moisture.[8][10] |
| Inactive Amine Groups | Ensure that the primary amine groups on your target molecule and the this compound are not protonated by maintaining the correct pH.[2][12] |
| Insufficient Molar Excess of Reagents | Increase the molar excess of the this compound or the NHS-ester crosslinker to drive the reaction to completion. A 5- to 20-fold molar excess of the NHS ester is a good starting point.[13] |
| Presence of Competing Nucleophiles | Ensure your reaction buffer is free of primary amines like Tris or glycine.[2][5] If your starting material was in a Tris-based buffer, perform a buffer exchange into a suitable reaction buffer before starting the conjugation.[7] |
| Steric Hindrance | If the reactive sites on your target molecule are sterically hindered, consider using a crosslinker with a longer spacer arm. The PEG3 component of the this compound provides some spacing, but a longer crosslinker might be necessary. |
Unexpected Byproducts or Multiple Conjugations
The presence of multiple amine groups on the this compound linker can lead to cross-linking or the formation of higher-order conjugates.
| Potential Cause | Recommended Solution |
| High Molar Ratio of this compound | Carefully control the stoichiometry of your reaction. A lower molar ratio of the this compound to your target molecule can favor the formation of a 1:1 conjugate. |
| Simultaneous Reaction of Multiple Amines | Consider a two-step conjugation strategy. First, react the this compound with a heterobifunctional crosslinker to create a more controlled reactive intermediate. Then, react this intermediate with your target molecule. |
Experimental Protocols
General Protocol for this compound Conjugation to a Protein via an NHS Ester
This protocol provides a general guideline. The optimal conditions may vary depending on the specific protein and crosslinker used.
-
Buffer Preparation : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.[2][3] Alternatively, a 0.1 M phosphate buffer at the same pH can be used.[3]
-
Protein Solution Preparation : Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL.[13] If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
This compound Solution Preparation : Immediately before use, dissolve the this compound TFA salt in the reaction buffer. Adjust the pH to 8.3 if necessary.
-
NHS Ester Solution Preparation : Immediately before use, dissolve the NHS-ester crosslinker in a small volume of anhydrous DMSO or amine-free DMF.[2][3]
-
Conjugation Reaction :
-
Add the desired molar excess of the this compound solution to the protein solution.
-
Subsequently, add the dissolved NHS-ester crosslinker to the reaction mixture. The final concentration of the organic solvent should be less than 10%.[13]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.[1][9]
-
-
Quenching the Reaction (Optional) : To stop the reaction, add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50-100 mM.[2]
-
Purification : Remove the excess unreacted reagents and byproducts from the conjugated protein using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.[][15][16]
Characterization of the Conjugate
-
SDS-PAGE : Analyze the reaction mixture by SDS-PAGE to observe the increase in molecular weight of the conjugated protein.
-
HPLC : Use size-exclusion or reversed-phase HPLC to separate and quantify the conjugate, unreacted protein, and other species.[17]
-
Mass Spectrometry : Determine the precise molecular weight of the conjugate to confirm the degree of modification.[17]
Visualizations
Caption: A typical experimental workflow for the conjugation of this compound.
Caption: A troubleshooting flowchart for addressing low conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 修饰性PEG保存方法 | Laysan 修饰性PEG [laysan.jinpanbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 15. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
purification of Tri(Amino-PEG3-amide)-amine conjugates from unreacted linker
Technical Support Center: Tri(Amino-PEG3-amide)-amine Conjugates
Welcome to the technical support center for the purification of this compound conjugates. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges in removing unreacted linkers and other impurities from their conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in a this compound conjugation reaction?
After a conjugation reaction, the mixture is often heterogeneous.[] Key impurities that need to be removed include:
-
Unreacted PEG Linker: Excess this compound linker that did not conjugate to the target molecule.
-
Partially Conjugated Species: Target molecules where only one or two of the three available arms of the linker have reacted.
-
Aggregates: High molecular weight clusters of the conjugated product, which can form due to hydrophobic interactions or improper buffer conditions.
-
Hydrolysis Fragments: Byproducts from the breakdown of the linker or target molecule during the reaction.[]
-
Unreacted Target Molecule: The original protein, antibody, or peptide that did not undergo conjugation.
Q2: How do I choose the best purification method to remove the unreacted linker?
The optimal purification method depends on the physicochemical differences between your final conjugate and the impurities, primarily size, charge, and hydrophobicity. The most common and effective techniques are Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Tangential Flow Filtration (TFF).[]
A decision-making workflow can help in selecting the most appropriate strategy.
Caption: Decision tree for selecting a purification method.
Q3: How can I analyze the purity of my final conjugate?
Several analytical techniques are essential for characterizing the purity and composition of the final product:
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC can resolve and quantify aggregates, the main conjugate, and smaller impurities.[2][3] Reverse-phase (RP-HPLC) is also widely used, especially for analyzing positional isomers and smaller conjugates.[]
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the precise molecular weight of the conjugate, determining the degree of PEGylation, and identifying impurities.[2][4][5]
-
SDS-PAGE: A straightforward method to visually assess the increase in molecular weight after conjugation and to check for the presence of unreacted protein.
-
Charged Aerosol Detection (CAD): This detection method can be coupled with HPLC to quantify PEG species that lack a UV chromophore, making it useful for measuring residual free linker.[6]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery of Conjugate | Non-specific Binding: The conjugate is sticking to the chromatography resin or filtration membrane. | • Add modifiers to the mobile phase, such as arginine (200 mM), to reduce non-specific interactions in SEC.[3]• Optimize the pH or ionic strength of your buffers.• For TFF, ensure the membrane material is compatible and consider pre-passivating the membrane. |
| Precipitation/Aggregation: The conjugate is not soluble in the purification buffer. | • Perform a buffer screen to find conditions where the conjugate is most stable.• Reduce the sample concentration before loading it onto the column or filter. | |
| Harsh Elution Conditions: Elution buffer is denaturing or precipitating the conjugate. | • Use a shallower gradient or a step elution with milder conditions.[7]• Immediately neutralize the pH of collected fractions if using extreme pH for elution. | |
| Unreacted Linker Remains After Purification | Poor Resolution (Chromatography): The size or charge difference between the conjugate and linker is insufficient for the selected method. | • SEC: Use a longer column or a resin with a smaller particle size for better resolution. Ensure the sample volume is not too large (typically <5% of column volume).[8]• IEX: Optimize the gradient slope. A shallower gradient provides better separation.[9]• TFF: Ensure the molecular weight cutoff (MWCO) of the membrane is appropriate. The MWCO should be at least 3-5 times smaller than the conjugate's molecular weight. |
| Column Overloading: Too much sample was loaded onto the chromatography column. | • Reduce the amount of crude mixture loaded onto the column in a single run.[8] | |
| Insufficient Diafiltration (TFF): Not enough buffer exchanges were performed. | • Perform at least 5-7 diavolumes (a diavolume is the volume of the product solution) to ensure efficient removal of small molecules. A 99.8% reduction in free linker has been reported after sufficient diafiltration cycles. | |
| Product Aggregation Observed Post-Purification | High Final Concentration: The purified conjugate is too concentrated, promoting aggregation. | • Elute into a larger volume or dilute the sample immediately after purification.• Perform the final concentration step carefully, monitoring for turbidity. |
| Inappropriate Formulation Buffer: The final buffer does not maintain the stability of the conjugate. | • Screen different formulation buffers for pH, ionic strength, and excipients (e.g., sugars, amino acids) that enhance long-term stability.[10] |
Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
This method is highly effective when there is a significant difference in hydrodynamic radius between the large conjugate and the small, unreacted linker.[]
Materials:
-
SEC column (e.g., Superdex 200, Sephacryl S-300, or equivalent)
-
HPLC or Chromatography system
-
Mobile Phase Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Crude conjugation mixture, filtered (0.22 µm)
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least 2 column volumes (CVs) of filtered and degassed mobile phase buffer at a recommended flow rate.
-
Sample Loading: Inject the filtered crude conjugation mixture onto the column. The sample volume should ideally be between 0.5% and 2% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase buffer at a constant flow rate. The larger conjugate molecules will travel through the column faster and elute first, followed by the smaller unreacted linker and other low molecular weight impurities.
-
Fraction Collection: Collect fractions based on the UV chromatogram (typically monitored at 280 nm for proteins). The first major peak corresponds to the purified conjugate.
-
Analysis: Pool the relevant fractions and analyze for purity using analytical SEC-HPLC, SDS-PAGE, or Mass Spectrometry.
Caption: General workflow for purification by SEC.
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge.[] The attachment of PEG chains can shield the charges on a protein's surface, altering its interaction with IEX resins and allowing for the separation of unreacted protein, different PEGylated species, and the free linker if it carries a charge.[][11]
Materials:
-
Anion or Cation Exchange column (e.g., Q-Sepharose or SP-Sepharose)
-
Chromatography system
-
Binding Buffer (Low salt, e.g., 20 mM Tris, pH 8.0)
-
Elution Buffer (High salt, e.g., 20 mM Tris, 1 M NaCl, pH 8.0)
-
Crude conjugation mixture, buffer-exchanged into Binding Buffer
Procedure:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer for at least 5 CVs.
-
Sample Loading: Load the buffer-exchanged crude mixture onto the column. The target conjugate will bind to the resin. Unreacted linker may flow through if it does not carry the appropriate charge.
-
Wash: Wash the column with 5-10 CVs of Binding Buffer to remove any unbound impurities, including the unreacted linker.
-
Elution: Apply a linear gradient of increasing salt concentration (e.g., 0-100% Elution Buffer over 20 CVs). Species will elute based on their charge interaction strength. The desired conjugate should elute as a distinct peak.
-
Fraction Collection & Analysis: Collect fractions across the gradient and analyze them to identify those containing the pure conjugate. Pool the pure fractions and perform a buffer exchange into a suitable storage buffer.
Data Summary
The following table compares the primary purification techniques for removing unreacted linkers.
| Purification Method | Principle of Separation | Advantages | Disadvantages | Typical Application |
| Size-Exclusion Chromatography (SEC) | Molecular Size (Hydrodynamic Radius) | • Robust and reliable for size differences.[]• Mild conditions preserve protein activity. | • Limited sample loading capacity.• Can be time-consuming for large volumes.[12] | Primary choice for removing small linkers from large proteins or antibodies. |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | • High binding capacity.• Can separate species with different degrees of PEGylation.[][11] | • Requires buffer exchange before loading.• Conjugate must have a different net charge than impurities. | Useful when PEGylation significantly alters the pI of the target molecule. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | • Orthogonal to SEC and IEX.• Can separate isoforms and different PEGylated species.[][13] | • Requires high salt concentrations, which may cause precipitation.• Lower capacity compared to IEX.[] | An effective secondary polishing step or when SEC/IEX fail. |
| Tangential Flow Filtration (TFF) / Diafiltration | Molecular Weight Cutoff (MWCO) | • Highly scalable and cost-effective.[]• Efficient for buffer exchange and removing small molecules.[14] | • Cannot separate species of similar size (e.g., aggregates from product).• Risk of membrane fouling or non-specific binding. | Ideal for large-scale processing to remove linkers, solvents, and exchange buffer.[15] |
References
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. goldbio.com [goldbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HOLVES丨Synergy between bioreactor and tangential flow filtration system in antibody drug production [bjholves.com]
- 15. adcreview.com [adcreview.com]
managing side reactions of Tri(Amino-PEG3-amide)-amine
Welcome to the technical support center for Tri(Amino-PEG3-amide)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this trifunctional PEG linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a water-soluble, branched polyethylene (B3416737) glycol (PEG) linker featuring three primary amine groups.[1][2][3] Its structure is designed to enhance the solubility and stability of conjugated molecules.[3] The primary applications for this linker include bioconjugation, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), as well as in drug delivery and nanotechnology.[1][3][4][5] The three amino groups provide multiple attachment points for various molecules.[3]
Q2: What types of molecules can I react with the primary amine groups of this linker?
The primary amine (-NH2) groups on this compound are nucleophilic and can react with a variety of electrophilic functional groups.[6] Common reaction partners include:
-
Activated Esters (e.g., NHS esters): These are widely used for their reactivity with primary amines to form stable amide bonds.[7][8]
-
Carboxylic Acids (-COOH): In the presence of coupling agents like EDC or HATU, carboxylic acids react with the amines to form amide bonds.[3]
-
Aldehydes and Ketones (Carbonyls): These react with amines via reductive amination to form stable secondary amine linkages.[2][9]
-
Isocyanates and Isothiocyanates: These react with amines to form urea (B33335) and thiourea (B124793) linkages, respectively.[7][10]
-
Epoxides (Oxiranes): These undergo ring-opening reactions with amines to form stable carbon-nitrogen bonds.[7]
Q3: What are the most common side reactions observed when using this compound?
While this compound itself is stable, side reactions are typically associated with the reagents it is being reacted with, such as NHS esters, and the conditions of the reaction. Potential side reactions include:
-
Hydrolysis of the coupling partner: Activated esters, like NHS esters, are susceptible to hydrolysis in aqueous solutions, which reduces the efficiency of the conjugation reaction.[6][11]
-
Non-specific reactions: Amine-reactive reagents can sometimes react with other nucleophilic residues on a protein, such as serine, threonine, and tyrosine, especially at higher pH values.[8][12]
-
Intra- and Intermolecular Cross-linking: If the molecule you are conjugating to the linker has multiple reactive sites, this can lead to the formation of complex mixtures of products.
-
Formation of N-acylurea byproduct: When using carbodiimides like EDC to couple carboxylic acids, a stable N-acylurea byproduct can form if the reaction with the amine is not efficient.[13]
-
Oxidation of the PEG chain: Although generally stable, PEG chains can be susceptible to oxidation, which may lead to the formation of impurities like formaldehyde (B43269) and acetaldehyde.[14]
Q4: How can I minimize these side reactions?
Minimizing side reactions requires careful control of the experimental conditions. Key strategies include:
-
pH Control: The pH of the reaction buffer is critical. For reactions with NHS esters, a pH between 7.2 and 8.5 is generally recommended to favor amine reactivity while minimizing hydrolysis.[6][13]
-
Use of Fresh Reagents: Use freshly prepared solutions of activated reagents (e.g., NHS esters) to minimize the impact of hydrolysis.[11]
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris, as they will compete with your linker for the reactive sites.[13] Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are good alternatives.[6][15]
-
Stoichiometry Control: Carefully control the molar ratio of the reactants to minimize unwanted multiple additions or cross-linking.[11]
-
Temperature and Reaction Time: Perform reactions at controlled temperatures (e.g., 4°C or room temperature) and monitor the reaction progress to determine the optimal reaction time.[6][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Hydrolysis of activated reagent (e.g., NHS ester): The reactive group has been deactivated by water in the buffer.[6][11] 2. Incorrect pH: The pH is too low for efficient amine reaction or too high, leading to rapid hydrolysis.[6] 3. Presence of competing nucleophiles: Primary amine-containing buffers (e.g., Tris) are competing with the target molecule.[13] 4. Inaccessible reactive sites: The target functional groups on the biomolecule are sterically hindered. | 1. Prepare activated reagents fresh in a dry, aprotic solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[6][11] 2. Verify and adjust the pH of the reaction buffer to the optimal range for your specific chemistry (see table below).[13] 3. Exchange the buffer to a non-amine-containing buffer such as PBS, HEPES, or borate buffer using dialysis or gel filtration.[15] 4. Consider using a linker with a longer spacer arm or trying a different conjugation chemistry targeting other residues. |
| Protein Aggregation/Precipitation | 1. Intermolecular cross-linking: The trifunctional nature of the linker may be causing proteins to link together. 2. Protein instability: The reaction conditions (pH, temperature, solvent) are causing the protein to denature.[11] 3. High reactant concentration: High concentrations of protein or linker can promote aggregation.[11] | 1. Reduce the molar ratio of the this compound to the protein. 2. Perform the reaction at a lower temperature (e.g., 4°C). Screen different buffer conditions to find one that enhances protein stability.[11] 3. Reduce the concentration of the protein and/or linker in the reaction mixture.[11] |
| Heterogeneous Product Mixture (High Polydispersity) | 1. High molar ratio of linker to biomolecule: Too much linker is leading to multiple PEGylations on a single biomolecule.[11] 2. Multiple reactive sites on the biomolecule: The biomolecule has several accessible sites with similar reactivity.[11] | 1. Systematically decrease the molar ratio of the linker to the biomolecule.[11] 2. Adjust the reaction pH to favor more selective modification (e.g., lower pH for N-terminal selectivity).[11] Consider site-directed mutagenesis to remove competing reactive sites if a specific attachment point is desired.[11] |
| Loss of Biological Activity of the Conjugate | 1. Conjugation at or near the active site: The linker is attached in a location that sterically hinders the biomolecule's function.[11] 2. Denaturation of the biomolecule: The reaction conditions have damaged the protein's structure.[11] | 1. Try a different conjugation strategy that targets amino acids known to be distant from the active site. Protect the active site during the reaction by adding a substrate or competitive inhibitor.[11] 2. Optimize reaction conditions (pH, temperature, buffer) to be milder. |
Table 1: Recommended Reaction Conditions for Amine-Reactive Chemistries
| Reactive Group | Target Functional Group | Optimal pH Range | Typical Reaction Time | Resulting Bond |
| NHS Ester | Primary Amine | 7.2 - 8.5[6] | 30 min - 4 hr[6] | Amide |
| Imidoester | Primary Amine | 8.0 - 10.0[6] | 30 min - 2 hr | Amidine |
| Aldehyde/Ketone | Primary Amine | ~6.5 - 7.5 | 2 - 12 hr | Secondary Amine |
| Isothiocyanate | Primary Amine | 8.0 - 9.0 | 2 - 4 hr | Thiourea |
| Epoxide | Primary Amine | 8.5 - 9.5[10] | 4 - 12 hr | Secondary Amine |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein using an NHS Ester
-
Buffer Preparation: Prepare a non-amine-containing buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.
-
Protein Solution Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration into the reaction buffer.[15]
-
Linker and NHS Ester Reagent Preparation:
-
Dissolve the this compound in the reaction buffer to a desired stock concentration (e.g., 10 mM).
-
Immediately before use, dissolve the NHS ester-containing molecule in a dry, water-miscible organic solvent such as DMSO or DMF to a high concentration (e.g., 100 mM).[6]
-
-
Conjugation Reaction:
-
Add the desired molar excess of the NHS ester solution to the protein solution and mix gently.
-
Immediately add the this compound solution to the reaction mixture. A typical starting point is a 5 to 20-fold molar excess of the linker over the protein.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
-
Reaction Quenching: Add a quenching buffer with a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[15] Incubate for 15 minutes at room temperature.[15]
-
Purification: Remove excess linker and other reaction components by size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the degree of labeling.[11]
Protocol 2: Reductive Amination of a Carbonyl-Containing Molecule with this compound
-
Buffer Preparation: Prepare a reaction buffer such as 100 mM MES or HEPES at pH 6.5-7.5.
-
Reactant Preparation:
-
Dissolve the aldehyde or ketone-containing molecule in the reaction buffer.
-
Dissolve the this compound in the reaction buffer. A 1.5 to 5-fold molar excess of the amine linker is typically used.
-
-
Schiff Base Formation: Mix the two solutions and incubate at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.
-
Reduction:
-
Prepare a fresh solution of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB) in the reaction buffer.
-
Add the reducing agent to the reaction mixture. A 5 to 10-fold molar excess over the carbonyl-containing molecule is a good starting point.
-
Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the conjugate using an appropriate method such as dialysis, SEC, or reverse-phase HPLC to remove excess reagents.
-
Analysis: Characterize the final conjugate using techniques like mass spectrometry or NMR to confirm successful conjugation.
Visualizations
Caption: General workflow for bioconjugation using this compound.
Caption: Troubleshooting decision tree for optimizing conjugation reactions.
Caption: Desired reaction pathway versus a common side reaction (hydrolysis).
References
- 1. This compound | 2523025-40-1 [chemicalbook.com]
- 2. This compound, 2523025-40-1 | BroadPharm [broadpharm.com]
- 3. This compound TFA salt | AxisPharm [axispharm.com]
- 4. This compound | PROTAC Linkers | 2523025-40-1 | Invivochem [invivochem.com]
- 5. This compound - HY-140249 Hycultec GmbH [hycultec.de]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound TFA Datasheet DC Chemicals [dcchemicals.com]
- 10. idosi.org [idosi.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Tri(Amino-PEG3-amide)-amine Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, stability, and troubleshooting of Tri(Amino-PEG3-amide)-amine solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For optimal stability, this compound and its solutions should be stored under specific conditions. As a neat compound, which may be an oil or semi-solid, it is important to adhere to the recommended storage temperatures provided by the supplier.[1][2] For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for up to 1 month.[1] It is also crucial to protect the compound and its solutions from light.[1][3] For long-term stability, storing under an inert atmosphere such as nitrogen or argon is also advised.[3]
Q2: What solvents are compatible with this compound?
A: this compound is soluble in a variety of common laboratory solvents. It is readily soluble in water, as well as organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), chloroform, and dichloromethane.[2][4]
Q3: How should I prepare stock solutions of this compound?
A: To prepare a stock solution, it is recommended to equilibrate the vial to room temperature before opening to prevent moisture condensation.[5][6] The compound can then be dissolved in a suitable solvent like DMSO or DMF.[6] For in vivo experiments, it is best to prepare the working solution freshly on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What are the general stability characteristics of PEGylated amine compounds?
A: PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules, is known to enhance the solubility and stability of the modified compound.[][8][9] The PEG chains can create a hydrophilic shell around the molecule, which helps to protect it from degradation and reduces immunogenicity.[][10] However, the primary amine groups in this compound can be reactive, particularly with compounds like carboxylic acids, activated NHS esters, and carbonyls.[11][12][13]
Q5: Are there any known incompatibilities for this compound?
A: Yes, solutions containing this compound should not be stored with strong acids, strong bases, or strong oxidizing agents, as these can lead to degradation.[14] Additionally, when using this compound in subsequent reactions, it is important to avoid buffers that contain primary amines, such as Tris or glycine, as they can compete in reactions targeting the amine groups.[5][6]
Storage Condition Summary
| Parameter | Recommendation | Source(s) |
| Stock Solution Storage Temp. | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Solid Compound Storage Temp. | 4-8°C or as specified by the supplier | [4][15] |
| Light Exposure | Protect from light | [1][3] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | [3] |
| Handling | Equilibrate to room temperature before opening; handle with gloves | [2][5] |
| Freeze-Thaw Cycles | Avoid frequent thawing and freezing | [4] |
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound solutions.
Issue 1: Unexpected precipitation in the solution.
-
Possible Cause 1: The solubility limit has been exceeded.
-
Solution: Try gently warming the solution or using sonication to redissolve the compound.[1] For future preparations, consider using a lower concentration.
-
-
Possible Cause 2: The solution was not stored properly, leading to degradation.
-
Solution: Review the recommended storage conditions. Ensure the solution was stored at the correct temperature and protected from light. Prepare a fresh stock solution.
-
-
Possible Cause 3: Incompatibility with the buffer or other components.
-
Solution: Ensure that the buffer system is compatible and does not contain components that could react with the amine groups.
-
Issue 2: Reduced reactivity in subsequent experiments.
-
Possible Cause 1: Degradation of the amine groups.
-
Possible Cause 2: Presence of competing primary amines in the reaction buffer.
-
Solution: Avoid using buffers like Tris or glycine.[5][6] Switch to a non-amine-containing buffer such as PBS, HEPES, or borate (B1201080) buffer.[5][6]
-
-
Possible Cause 3: The solution has exceeded its recommended storage period.
-
Solution: Discard the old solution and prepare a fresh one. Adhere to the recommended storage durations of 1 month at -20°C or 6 months at -80°C.[1]
-
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Inconsistent solution concentration due to improper mixing or partial precipitation.
-
Solution: Ensure the stock solution is homogeneous before use. If stored frozen, allow it to fully thaw and vortex gently before taking an aliquot.
-
-
Possible Cause 2: Degradation of the compound over the course of the experiment.
-
Solution: For lengthy experiments, consider the stability of the compound under the experimental conditions. It is recommended to use freshly prepared solutions for in vivo studies.[1]
-
Caption: Troubleshooting guide for common issues.
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol outlines a general method for researchers to assess the stability of their this compound solutions under their specific experimental conditions.
1. Preparation of Stability Samples: a. Prepare a stock solution of this compound at a known concentration in the desired solvent (e.g., DMSO, water, PBS). b. Aliquot the solution into several sterile, light-protected tubes. c. Prepare separate sets of samples for each storage condition to be tested (e.g., 4°C, room temperature, -20°C).
2. Time-Point Analysis: a. At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage condition. b. Allow the sample to equilibrate to room temperature.
3. Analytical Methods: a. Visual Inspection: Note any changes in color or the appearance of precipitate. b. Purity Assessment by HPLC: i. Dilute a portion of the sample to a suitable concentration for analysis. ii. Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector. iii. Compare the chromatogram of the aged sample to the initial time-point (T=0) sample. Look for the appearance of new peaks (indicating degradation products) or a decrease in the area of the main peak. c. Concentration Verification by LC-MS: i. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the main peak and to identify potential degradation products by their mass-to-charge ratio. ii. Quantify the remaining compound if an appropriate standard is available.
4. Data Analysis: a. Calculate the percentage of the remaining this compound at each time point relative to the initial concentration. b. Plot the percentage of the remaining compound against time for each storage condition to determine the stability profile.
Caption: Workflow for assessing solution stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 4. nanocs.net [nanocs.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 8. This compound TFA salt | AxisPharm [axispharm.com]
- 9. mdpi.com [mdpi.com]
- 10. nhsjs.com [nhsjs.com]
- 11. This compound, 2523025-40-1 | BroadPharm [broadpharm.com]
- 12. This compound | 2523025-40-1 [chemicalbook.com]
- 13. This compound TFA|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 14. This compound TFA|MSDS [dcchemicals.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
challenges in conjugating to the three amino groups of Tri(Amino-PEG3-amide)-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding conjugation to the three primary amino groups of Tri(Amino-PEG3-amide)-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a trivalent, water-soluble PEG linker. It features a central core from which three flexible PEG3 (three polyethylene (B3416737) glycol units) arms extend, with each arm terminating in a primary amino (-NH2) group.[1] These primary amines are reactive toward various chemistries, making the molecule a useful building block for creating multi-component structures, such as trivalent PROTACs or antibody-drug conjugates.[1][2]
Q2: What are the primary challenges in achieving complete tri-conjugation?
A: The main challenges are:
-
Stoichiometric Control: Achieving the precise molar ratio of the molecule-to-be-conjugated to the linker is critical. Insufficient excess of the activated molecule will result in a mixture of mono-, di-, and tri-conjugated species.
-
Steric Hindrance: As molecules are sequentially added to the amino groups, the increasing size and bulk can physically block the remaining unreacted amine(s), making complete conjugation difficult.[3][4] The flexibility of the PEG arms helps mitigate this, but it remains a significant factor, especially with large molecules.[5]
-
Purification: Separating the desired tri-conjugated product from the reaction mixture, which often contains unreacted starting materials and partially conjugated intermediates (mono- and di-conjugates), is a significant purification challenge.[6][]
-
Reaction Conditions: Amine-reactive chemistries are highly sensitive to pH, buffer composition, and reagent stability, all of which must be carefully optimized.[8]
Q3: Which conjugation chemistry is most common for the amino groups on this linker?
A: N-Hydroxysuccinimide (NHS) ester chemistry is one of the most common and effective methods for targeting primary amines.[9] NHS esters react with the unprotonated primary amines in a pH range of 7.2-8.5 to form stable, covalent amide bonds.[8][10]
Q4: How can I analyze the reaction mixture to determine the degree of conjugation?
A: A combination of analytical techniques is typically required for a full characterization.[11] High-Performance Liquid Chromatography (HPLC), particularly Size-Exclusion (SEC) and Reverse-Phase (RP-HPLC), is essential for separating the different conjugated species.[11][12][13] Mass Spectrometry (MS) is then used to confirm the identity and molecular weight of each species, verifying the number of molecules successfully conjugated.[11][14]
Troubleshooting Guide
Problem 1: Low or no yield of the desired tri-conjugated product.
This is a common issue that can stem from several factors related to reaction setup and reagent stability.
Cause A: Suboptimal Stoichiometry
-
Explanation: To drive the reaction to completion and favor the tri-conjugated product, a sufficient molar excess of the amine-reactive reagent (e.g., your NHS-ester activated molecule) is required. This is necessary to overcome competing side reactions like hydrolysis.[9]
-
Solution: Increase the molar excess of the activated reagent relative to the this compound linker. Start with a 10- to 20-fold molar excess of the active ester for each amine. For tri-conjugation, this means a total of 30- to 60-fold molar excess may be needed. Empirical optimization is crucial.
Cause B: Steric Hindrance
-
Explanation: The molecule you are conjugating may be large or bulky. After the first one or two molecules attach, they can sterically hinder the remaining amino group(s), preventing the final conjugation from occurring efficiently.[4][15]
-
Solution: While you cannot change the structure of the this compound linker, you can try to optimize reaction conditions. Increasing the reaction time or temperature (with caution) may provide more opportunities for the final conjugation to occur. If this is a recurring issue in your system, you may need to consider a linker with longer PEG arms to increase the distance between the reactive sites.[5]
Cause C: Incorrect Reaction Conditions (pH, Buffer)
-
Explanation: The reaction of an NHS ester with a primary amine is highly pH-dependent. The amine must be deprotonated to be nucleophilic, which is favored at a pH of 8.0-9.0.[16] However, the competing hydrolysis of the NHS ester also accelerates at higher pH.[17][18] The optimal pH is therefore a balance, typically between 7.2 and 8.5.[8] Furthermore, using buffers that contain primary amines (e.g., Tris, Glycine) is a critical error, as the buffer will compete with the linker for reaction with your NHS ester.[8][17]
-
Solution:
-
Ensure your reaction buffer is amine-free (e.g., phosphate, borate, bicarbonate).[10][19]
-
Carefully measure and adjust the pH of the reaction mixture to be within the 7.2-8.5 range. Use a freshly calibrated pH meter.[8]
-
If you suspect hydrolysis is the main issue, try performing the reaction at 4°C overnight instead of at room temperature for a shorter period.[5][8]
-
Cause D: Reagent Instability and Hydrolysis
-
Explanation: NHS esters are highly sensitive to moisture.[19] If the reagent has been improperly stored or if it is dissolved in a non-anhydrous solvent (like DMSO), it can rapidly hydrolyze to a non-reactive carboxylic acid, rendering it useless for the conjugation.[18]
-
Solution:
-
Store NHS ester reagents under desiccated conditions at -20°C.[18]
-
Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[19]
-
Use high-quality, anhydrous DMSO or DMF to prepare stock solutions.[20]
-
Prepare the NHS ester solution immediately before use; do not store it in solution.[19]
-
Problem 2: The final product is a heterogeneous mixture of mono-, di-, and tri-conjugates.
This is a very common outcome in multi-arm conjugation reactions. The key is to develop a robust purification strategy.
-
Explanation: Achieving 100% tri-conjugation is exceptionally difficult due to the statistical nature of the reaction and the factors mentioned above (stoichiometry, steric hindrance). Therefore, the reaction will almost always yield a mix of products.
-
Solution: Develop a Multi-Step Purification Protocol. No single technique may be sufficient.
-
Size-Exclusion Chromatography (SEC): This is the most powerful technique for this problem. SEC separates molecules based on their hydrodynamic radius (size). The tri-conjugated product will be the largest, followed by the di-, mono-, and finally the unreacted linker and excess reagent.[12][13]
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. Each conjugation to a primary amine neutralizes a positive charge (at neutral/acidic pH). Therefore, the tri-conjugated product will be less positively charged than the di- and mono-conjugates. This difference can be exploited for separation.[]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates based on hydrophobicity. The addition of your conjugated molecule will likely alter the hydrophobicity of the linker, allowing for separation of the different species.[]
-
Data Summary
Table 1: Recommended Reaction Conditions for NHS-Ester Conjugation
| Parameter | Recommended Value/Condition | Rationale & Key Considerations |
| Molar Ratio | 10-20 fold excess of NHS ester per amine | A significant excess is needed to drive the reaction towards completion and outcompete hydrolysis. For tri-conjugation, aim for a 30-60x total molar excess. |
| pH | 7.2 – 8.5 | Balances the need for a deprotonated (reactive) amine with the increasing rate of NHS ester hydrolysis at higher pH.[8][10] |
| Buffer System | Phosphate, Bicarbonate, or Borate buffer (50-100 mM) | Must be free of primary amines.[10][19] Tris and Glycine buffers are incompatible and will quench the reaction.[8][17] |
| Solvent | Anhydrous DMSO or DMF | Use the minimum volume needed to dissolve the NHS ester (typically <10% of total reaction volume).[19] Ensure it is high-purity and dry. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is faster but increases hydrolysis. 4°C slows both reactions, which can be beneficial for stability.[8] |
| Reaction Time | 1-4 hours at Room Temperature; Overnight at 4°C | Requires optimization for each specific reaction. Monitor progress by LC-MS if possible.[10] |
| Quenching | 50-100 mM Tris or Glycine, pH 7.5 | Add a primary amine buffer after the desired reaction time to consume any remaining active NHS ester and stop the reaction. |
Experimental Protocols
Protocol: General NHS Ester Conjugation to this compound
This is a general guideline. The molar excess and reaction time should be optimized for your specific molecule.
1. Materials Required:
-
This compound
-
Your molecule, activated as an NHS ester
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5 (Amine-free)
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Purification system (e.g., HPLC with an SEC column)
2. Reagent Preparation:
-
Linker Solution: Dissolve the this compound in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
NHS Ester Solution: Immediately before starting the reaction, dissolve the NHS-ester activated molecule in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).[19]
3. Conjugation Reaction:
-
Determine the desired molar excess of your NHS ester per amine on the linker. For tri-conjugation, a 45x total excess (15x per amine) is a reasonable starting point.
-
Add the calculated volume of the NHS Ester Solution to the stirring Linker Solution. The final DMSO concentration should ideally be below 10% (v/v).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light if your molecule is light-sensitive.
4. Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.
5. Purification:
-
Purify the reaction mixture immediately. The primary recommended method is Size-Exclusion Chromatography (SEC).
-
Inject the quenched reaction mixture onto an appropriate SEC column equilibrated with a suitable mobile phase (e.g., PBS).
-
Collect fractions and analyze them by HPLC and MS to identify which contain the desired tri-conjugated product, as well as partially conjugated intermediates.
Visualizations
Experimental and Logical Workflows
Caption: General experimental workflow for conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. This compound, 2523025-40-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
how to control the stoichiometry of Tri(Amino-PEG3-amide)-amine reactions
Welcome to the technical support center for controlling reactions with Tri(Amino-PEG3-amide)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions to challenges encountered during bioconjugation experiments involving this trivalent linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a trivalent, water-soluble linker molecule.[1] It features a central amine core from which three arms extend. Each arm consists of a short polyethylene (B3416737) glycol (PEG3) chain connected via an amide bond, and terminates in a primary amine. This structure provides three reactive sites for conjugation. It is commonly used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]
Q2: Why is controlling the stoichiometry of reactions with this linker important?
Controlling the stoichiometry—the ratio of molecules that interact in a binding event—is critical for creating well-defined bioconjugates with consistent properties.[3] For a trivalent linker, the reaction can result in a mixture of products: mono-substituted (one arm reacted), di-substituted (two arms reacted), and tri-substituted (all three arms reacted). The specific stoichiometry impacts the final product's efficacy, pharmacokinetics, and overall function.[3] For example, in antibody-drug conjugates (ADCs), an incorrect drug-to-antibody ratio can alter the therapeutic window.
Q3: What are the key factors that control reaction stoichiometry?
Several factors influence the outcome of the conjugation reaction. Careful manipulation of these parameters is essential to achieve the desired product distribution. The primary factors include:
-
Molar Ratio of Reactants : The ratio of the linker to the molecule it is being reacted with is a primary determinant of the final product mixture.[4]
-
Reaction pH : pH affects the nucleophilicity of the amine groups.[5][6]
-
Concentration of Reactants : Higher concentrations can favor more complete reactions.[4]
-
Reaction Time and Temperature : These parameters influence the rate and extent of the reaction.
Q4: How can I favor the formation of a mono-substituted product?
To favor mono-substitution, you should limit the statistical probability of a single linker molecule encountering multiple molecules of the reactant. This is typically achieved by:
-
Using a sub-stoichiometric amount of the reactant. For example, use a molar ratio of 1:0.3 to 1:0.5 of this compound to your other molecule (e.g., an NHS-ester).
-
Keeping the reaction time short. Monitor the reaction closely and stop it once a sufficient amount of the mono-conjugate has formed.
-
Lowering the concentration of reactants.
Q5: How can I favor the formation of the fully tri-substituted product?
To drive the reaction to completion and ensure all three amine groups have reacted, you should use a significant molar excess of the reactant molecule.[4] A 5 to 10-fold molar excess of the reactant (e.g., NHS-ester) over each amine group (so, a 15 to 30-fold excess over the trivalent linker molecule) is a common starting point.
Q6: What is the optimal pH for reacting the amine groups?
For reactions involving the acylation of primary amines with reagents like N-hydroxysuccinimide (NHS) esters, the pH must be carefully controlled.[7][] The amine group needs to be deprotonated (-NH2) to act as a nucleophile. The pKa of primary amines is typically around 9.0-10.5.
-
Optimal pH Range : A pH of 7.5 to 9.0 is generally recommended for reactions with NHS esters.[][9]
-
At low pH (<7) : The amine will be protonated (-NH3+), rendering it non-nucleophilic and stopping the reaction.[5]
-
At high pH (>9.5) : While the amine is fully deprotonated, competing hydrolysis of the NHS ester becomes a significant issue, reducing the efficiency of the conjugation.
Q7: What analytical techniques can be used to determine the stoichiometry of the final conjugate?
Characterizing the product mixture is essential to confirm the success of the reaction. Common analytical methods include:
-
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of each species (mono-, di-, tri-substituted).
-
Gel electrophoresis (e.g., SDS-PAGE) can be used to visualize shifts in molecular weight, especially when conjugating to large proteins.[4]
Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction Yield | Incorrect pH: The reaction buffer pH is too low, protonating the amine groups and inhibiting nucleophilic attack.[5] | Verify the pH of your reaction buffer. For NHS-ester chemistry, adjust the pH to the 7.5-9.0 range.[][9] |
| Hydrolyzed/Degraded Reagents: The reactant (e.g., NHS-ester) has hydrolyzed due to moisture or improper storage. | Use fresh, high-quality reagents. Dissolve NHS esters in a dry, water-miscible solvent like DMSO or DMF immediately before adding to the aqueous reaction buffer. | |
| Inaccessible Functional Groups: If conjugating to a large biomolecule, the target sites may be sterically hindered.[4] | Consider modifying reaction conditions (e.g., adding denaturants if compatible with the biomolecule) or using a linker with a longer spacer arm. | |
| Reaction Produces Mostly Multi-Substituted Products, but Mono-substitute is Desired | Molar Ratio Too High: The molar excess of the reactant molecule is too high, leading to multiple conjugations on the same linker. | Reduce the molar ratio of the reactant. Start with a linker-to-reactant ratio of 1:0.5 or lower and optimize from there. |
| Reaction Time Too Long: The reaction was allowed to proceed for too long, allowing for secondary and tertiary conjugation events. | Perform a time-course experiment and monitor the reaction at different intervals (e.g., 30 min, 1 hr, 2 hr) using LC-MS or HPLC to find the optimal endpoint. | |
| Reaction Stalls, Leaving a Mix of Unreacted Linker and Mono/Di-Substituted Products | Insufficient Reactant: The amount of reactant was insufficient to drive the reaction to completion. | To achieve full tri-substitution, use a significant molar excess (e.g., 5-10 fold per amine) of the reactant molecule. |
| Precipitation: One of the reactants or the conjugate product is precipitating out of solution. | Increase the solvent polarity. For this compound, which is water-soluble, ensure your reactant is also soluble in the chosen buffer system. A co-solvent like DMSO may be required. | |
| Difficulty Separating Mono-, Di-, and Tri-substituted Products | Similar Physicochemical Properties: The different species have very similar sizes and charge profiles, making separation difficult. | Optimize your chromatography method. Consider using a shallower gradient in RP-HPLC or trying an alternative separation technique like Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX). |
Data Presentation
Table 1: Theoretical Product Distribution vs. Molar Ratio
The precise distribution of mono-, di-, and tri-substituted products depends on the specific reactivity of the components. However, the outcome is heavily influenced by the molar ratio of the reactant (e.g., an NHS-activated molecule) to the this compound linker. The following table provides an illustrative example based on statistical probability to guide experimental design.
| Molar Ratio (Linker : Reactant) | Desired Outcome | Expected Major Product | Expected Minor Products |
| 1 : 0.5 | Mono-conjugation | Mono-substituted | Unreacted Linker, Di-substituted |
| 1 : 1.5 | Mixed Population | Di-substituted | Mono- and Tri-substituted |
| 1 : 3 | Near-complete Conjugation | Tri-substituted | Di-substituted, Unreacted Reactant |
| 1 : 15 | Driven Tri-conjugation | Tri-substituted | Unreacted Reactant |
Note: This is a simplified model. Actual results will vary and must be confirmed analytically.
Experimental Protocols
Protocol: Controlled Acylation with an NHS-Ester
This protocol provides a general method for reacting this compound with a molecule containing an N-Hydroxysuccinimide (NHS) ester. Optimization is critical.
1. Materials:
-
This compound
-
NHS-ester functionalized molecule ("Reactant")
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification system (e.g., HPLC, FPLC)
2. Procedure:
-
Prepare the Linker Solution: Dissolve this compound in the Reaction Buffer to a final concentration of 10 mg/mL.
-
Prepare the Reactant Solution: Immediately before starting the reaction, dissolve the NHS-ester Reactant in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Initiate the Reaction:
-
Vortex the Linker Solution gently.
-
Add the desired volume of the Reactant stock solution to the Linker Solution to achieve the target molar ratio (refer to Table 1).
-
Example for Tri-substitution: For a 1 µmol linker reaction, add 15 µmol of the Reactant.
-
Note: The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to avoid impacting the stability of biomolecules.
-
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring or rotation.
-
Monitor (Optional but Recommended): At various time points (e.g., 30, 60, 120 minutes), take a small aliquot of the reaction mixture, quench it immediately with Quenching Buffer, and analyze by LC-MS to check the progression.
-
Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. This step hydrolyzes any remaining NHS-ester and ensures that any unreacted primary amines on the linker are capped with Tris.
-
Purify the Conjugate: Purify the reaction mixture to separate the desired conjugate from excess reactants, quenched material, and undesired side-products. Size-Exclusion Chromatography (SEC) is often suitable for removing small molecules, while Reverse-Phase HPLC (RP-HPLC) can be used to separate the different substituted species.
Visualizations
Logical Workflow for Stoichiometry Control
References
- 1. This compound, 2523025-40-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Binding Stoichiometry: What It Is, and Why It Matters - Fluidic Sciences Ltd % [fluidic.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioconjugation - Wikipedia [en.wikipedia.org]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Technical Support Center: Post-Conjugation Purification of Tri(Amino-PEG3-amide)-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing excess Tri(Amino-PEG3-amide)-amine following a conjugation reaction. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful purification of your PEGylated biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
Excess, unconjugated this compound can interfere with downstream applications by competing with the conjugated molecule in assays, leading to inaccurate quantification and characterization.[1] Furthermore, for therapeutic applications, the presence of unconjugated linkers can lead to undesirable side effects and regulatory concerns. Therefore, its removal is a critical step to ensure the purity, safety, and efficacy of the final product.
Q2: What are the common methods for removing unconjugated this compound?
The most common methods for removing small, unconjugated PEG linkers like this compound from a larger biomolecule conjugate are based on differences in size and physicochemical properties. These methods include:
-
Dialysis: A size-based separation technique using a semi-permeable membrane.
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[1][2]
-
Tangential Flow Filtration (TFF): A rapid membrane-based method for buffer exchange and removal of small molecules.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on differences in their net charge.[2]
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the size of your target biomolecule, the required purity, sample volume, and available equipment. The following decision-making workflow can guide your selection.
Figure 1: Decision workflow for selecting a purification method.
Comparison of Purification Methods
The following table provides a comparison of the most common methods used for removing excess this compound.
| Method | Principle | Advantages | Disadvantages | Typical Yield | Typical Purity |
| Dialysis | Size-based separation across a semi-permeable membrane. | Simple, inexpensive, gentle on samples, suitable for large volumes. | Time-consuming, can lead to sample dilution, may not completely remove the linker.[3] | >90% | Good (>95%) |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. Larger molecules elute first.[2] | High resolution, relatively fast, can be automated.[2] | Sample dilution, potential for non-specific binding, limited sample volume per run.[1] | 80-95% | Excellent (>98%) |
| Tangential Flow Filtration (TFF) | Size-based separation where the sample flows tangentially across a membrane. | Fast, scalable, can concentrate the sample, minimal clogging.[4] | Can lead to sample loss due to membrane binding, requires specialized equipment. | >90% | Good to Excellent (>95-99%) |
| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the molecules.[2] | High resolution, high capacity, can separate molecules with similar sizes but different charges.[1][2] | Requires buffer optimization, potential for protein denaturation, may not be suitable if there is no charge difference. | 70-90% | Excellent (>98%) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Conjugate | Non-specific binding to the purification matrix/membrane: The conjugate may be adsorbing to the column resin or dialysis membrane.[1] | - SEC/IEX: Add modifiers to the mobile phase (e.g., arginine, non-ionic detergents) to reduce non-specific interactions. Ensure proper column equilibration.[1] - Dialysis/TFF: Use membranes with low protein binding properties (e.g., regenerated cellulose). Pre-condition the membrane according to the manufacturer's instructions.[1] |
| Precipitation of the conjugate: Buffer conditions (pH, ionic strength) may not be optimal, leading to aggregation and loss of the product. | - Optimize buffer conditions. Perform a buffer screen to find the optimal pH and salt concentration for your conjugate's stability. - Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation. | |
| Residual Unconjugated Linker in Final Product | Inappropriate purification parameters: The chosen method may not have sufficient resolution to separate the conjugate from the free linker. | - Dialysis: Ensure the Molecular Weight Cut-Off (MWCO) of the membrane is appropriate. For a small linker like this compound, a 1-3 kDa MWCO is recommended. Increase dialysis time and perform multiple buffer exchanges with a large volume of fresh buffer.[1] - SEC: Use a column with a smaller pore size or a longer column to improve resolution. Optimize the flow rate; a slower flow rate often improves separation.[1] - TFF: Increase the number of diavolumes to ensure complete removal of the small linker. |
| Product Aggregation After Purification | Harsh purification conditions: High pressure during chromatography or inappropriate buffer conditions can induce aggregation. | - SEC/IEX: Reduce the flow rate to lower the pressure. Ensure the mobile phase is optimized for the stability of your product. - General: Perform all purification steps at a low temperature (e.g., 4°C). Screen different buffer conditions (pH, ionic strength) for optimal stability. |
Experimental Protocols
Dialysis
This protocol is ideal for removing the small this compound linker from a much larger biomolecule, especially for larger sample volumes where some dilution is acceptable.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-3 kDa)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Reaction mixture
-
Stir plate and stir bar
-
Large beaker
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut it to the desired length and prepare according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.
-
Load Sample: Carefully load the reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the sealed tubing/cassette in a large beaker containing at least 100 times the sample volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate with a stir bar to ensure continuous mixing.
-
Buffer Exchange: Perform dialysis for 4-6 hours or overnight. For efficient removal, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Figure 2: Experimental workflow for purification using Dialysis.
Size Exclusion Chromatography (SEC)
This protocol is suitable for the rapid removal of the small this compound linker from a larger biomolecule, providing high resolution.
Materials:
-
SEC column (e.g., Sephadex G-25 or equivalent)
-
Chromatography system (e.g., FPLC or HPLC)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Reaction mixture, filtered (0.22 µm)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of elution buffer until a stable baseline is achieved.
-
Sample Application: Load the filtered reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the elution buffer at a constant flow rate. The larger conjugated biomolecule will elute in the void volume, while the smaller unconjugated linker will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins).
-
Analysis and Pooling: Analyze the collected fractions (e.g., by SDS-PAGE) to identify the fractions containing the purified conjugate. Pool the relevant fractions.
Figure 3: Experimental workflow for purification using SEC.
Tangential Flow Filtration (TFF)
This protocol is a rapid and scalable method for removing the unconjugated linker and for buffer exchange.
Materials:
-
TFF system with a pump and reservoir
-
TFF cassette with an appropriate MWCO (e.g., 3-10 kDa)
-
Diafiltration buffer (e.g., PBS, pH 7.4)
-
Reaction mixture
Procedure:
-
System Setup and Equilibration: Set up the TFF system according to the manufacturer's instructions. Equilibrate the system by running diafiltration buffer through it.
-
Sample Concentration (Optional): Concentrate the reaction mixture to a smaller volume to expedite the diafiltration process.
-
Diafiltration: Add diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This washes the small unconjugated linker through the membrane while retaining the larger conjugate. A common target is to exchange 5-10 diavolumes.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated conjugate from the system.
Figure 4: Experimental workflow for purification using TFF.
Ion-Exchange Chromatography (IEX)
This protocol is effective if the PEGylated conjugate has a different net charge compared to the unconjugated linker and the native biomolecule.
Materials:
-
IEX column (anion or cation exchange, depending on the charge of the target molecule)
-
Chromatography system
-
Binding buffer (low ionic strength)
-
Elution buffer (high ionic strength)
-
Reaction mixture, buffer-exchanged into binding buffer
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the IEX column with binding buffer.
-
Sample Loading: Load the buffer-exchanged reaction mixture onto the column. The conjugate and other charged molecules will bind to the resin.
-
Wash: Wash the column with binding buffer to remove any unbound molecules, including potentially the neutral or similarly charged unconjugated linker.
-
Elution: Apply a gradient or step-wise increase in ionic strength using the elution buffer to selectively elute the bound molecules. The elution order will depend on the strength of the charge interaction with the resin.
-
Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the purified conjugate. Pool the desired fractions.
Figure 5: Experimental workflow for purification using IEX.
References
- 1. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
analytical techniques for validating Tri(Amino-PEG3-amide)-amine conjugation
For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of key analytical techniques for validating the formation of an amide bond following the conjugation of a molecule of interest with Tri(Amino-PEG3-amide)-amine. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate validation strategy.
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins, peptides, and small molecules. This compound is a versatile PEG linker containing three primary amine groups, enabling the attachment of multiple molecules. Validating the successful formation of the amide bond between the target molecule and the PEG linker is paramount to ensure the identity, purity, and efficacy of the final conjugate.
This guide explores and compares the utility of several analytical techniques for this purpose: Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for validating conjugation depends on various factors, including the nature of the conjugated molecule, the required level of detail, and the available instrumentation. The following table provides a quantitative comparison of the key performance metrics of each technique.
| Analytical Technique | Parameter Measured | Sensitivity | Resolution | Throughput | Quantitative Capability | Key Application |
| Mass Spectrometry | ||||||
| MALDI-TOF MS | Molecular weight of conjugate | High (pmol-fmol) | Moderate to High | High | Semi-quantitative | Rapid screening, determination of PEGylation degree |
| ESI-MS | Molecular weight, structural information | High (fmol-amol) | High | Moderate | Quantitative | Accurate mass determination, identification of conjugation sites |
| HPLC | ||||||
| Size-Exclusion (SEC) | Hydrodynamic volume | Moderate | Moderate | High | Quantitative | Separation of conjugated from unconjugated species |
| Reversed-Phase (RP) | Hydrophobicity | High | High | Moderate | Quantitative | Separation of isomers, purity assessment |
| Spectroscopy | ||||||
| NMR Spectroscopy | Chemical structure, bond formation | Low (µmol-nmol) | High | Low | Quantitative | Unambiguous confirmation of amide bond |
| FTIR Spectroscopy | Functional groups | Moderate | Moderate | High | Semi-quantitative | Rapid confirmation of amide bond formation |
| UV-Vis Spectroscopy | Concentration, degree of substitution | Moderate | Low | High | Quantitative | Indirect quantification of conjugation |
Detailed Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used to validate this compound conjugation.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for confirming conjugation by providing a direct measurement of the molecular weight increase corresponding to the addition of the this compound linker.
1. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
-
Principle: The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
-
Protocol:
-
Sample Preparation: Mix the purified conjugate (1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a 1:1 ratio of acetonitrile:0.1% trifluoroacetic acid).
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
Data Acquisition: Analyze the sample in the mass spectrometer in linear or reflectron mode, depending on the required mass accuracy.
-
Data Analysis: Compare the mass spectrum of the conjugated sample to the unconjugated starting material to confirm the mass shift corresponding to the addition of the this compound linker.
-
2. Electrospray Ionization (ESI) MS
-
Principle: A high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge on the droplets increases, leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.
-
Protocol:
-
Sample Preparation: Desalt and purify the conjugate sample using methods like dialysis or size-exclusion chromatography to remove non-volatile salts. The sample should be in a volatile buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).
-
Infusion: Introduce the sample into the ESI source via direct infusion or coupled to an HPLC system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Deconvolute the resulting multiply charged spectrum to obtain the neutral mass of the conjugate. High-resolution instruments can provide accurate mass measurements to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the conjugated product from unreacted starting materials and other impurities, providing information on purity and heterogeneity.
1. Size-Exclusion Chromatography (SEC)
-
Principle: Molecules are separated based on their hydrodynamic radius as they pass through a column packed with porous particles. Larger molecules elute earlier than smaller molecules.
-
Protocol:
-
Column and Mobile Phase Selection: Choose a column with a pore size appropriate for the size of the conjugate and starting materials. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline).
-
Sample Injection: Inject the reaction mixture or purified conjugate onto the column.
-
Detection: Monitor the elution profile using a UV detector (typically at 280 nm for proteins) or a refractive index detector.
-
Analysis: Compare the chromatogram of the reaction mixture to that of the starting materials to identify the peak corresponding to the conjugate. The peak area can be used for quantification.[1][2]
-
2. Reversed-Phase (RP) HPLC
-
Principle: Separation is based on the hydrophobicity of the analytes. A non-polar stationary phase is used with a polar mobile phase. More hydrophobic molecules are retained longer on the column.
-
Protocol:
-
Column and Mobile Phase Selection: C4 or C18 columns are commonly used for proteins and peptides. The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid.
-
Sample Injection: Inject the sample onto the column.
-
Elution: Elute the bound molecules by increasing the concentration of the organic solvent.
-
Analysis: Analyze the chromatogram to assess the purity of the conjugate and separate any isomers that may have formed.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a definitive method for confirming the formation of the amide bond.
-
Principle: The magnetic properties of atomic nuclei are used to determine the chemical and structural environment of atoms within a molecule.
-
¹H NMR Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the purified conjugate (typically >1 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Look for the disappearance of the signals corresponding to the primary amine protons of the this compound and the appearance of a new signal for the amide proton (typically in the range of 7.5-8.5 ppm).[6][7][8] The integration of the PEG methylene (B1212753) protons can also be compared to a characteristic signal of the conjugated molecule to determine the degree of substitution.[9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of the newly formed amide bond.
-
Principle: Infrared radiation is passed through a sample, and the absorption of specific frequencies corresponds to the vibrational frequencies of the chemical bonds present.
-
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Sample Preparation: Place a small amount of the purified conjugate directly onto the ATR crystal.
-
Data Acquisition: Collect the FTIR spectrum.
-
Data Analysis: Look for the characteristic amide I (C=O stretch) and amide II (N-H bend) bands, typically appearing around 1650 cm⁻¹ and 1550 cm⁻¹, respectively.[11][12][13] The disappearance of the starting amine N-H bending vibration can also be monitored.
-
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the experimental workflows for the key analytical techniques described.
References
- 1. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 8. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tri(Amino-PEG3-amide)-amine and Other Branched PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy for eliminating disease-implicated proteins. These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering them. Once considered a mere spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the formed ternary complex.[1][2]
This guide provides a comparative analysis of Tri(Amino-PEG3-amide)-amine, a branched polyethylene (B3416737) glycol (PEG)-based linker, against other commonly used PROTAC linkers. By examining the structural and functional implications of linker design, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to rationally select and design linkers for novel protein degraders.
The Evolving Role of the PROTAC Linker
The primary function of the PROTAC linker is to bridge the POI and E3 ligase ligands, facilitating the formation of a productive ternary complex.[1] This complex formation is a prerequisite for the subsequent ubiquitination of the POI and its degradation by the proteasome. The linker's length, composition, and rigidity are key parameters that dictate the geometry and stability of this ternary complex.[3][4]
Introducing this compound: A Branched Linker Approach
This compound is a branched, PEG-based PROTAC linker.[5] Its structure features a central amine core from which three Amino-PEG3-amide arms extend. This branched architecture represents a departure from the more conventional linear linkers and offers several theoretical advantages:
-
Multivalency: The three arms can potentially engage with the target protein or the E3 ligase in a multivalent fashion, which could increase the avidity and stability of the ternary complex.
-
Improved Solubility: The PEG components enhance the hydrophilicity of the PROTAC, which can improve its solubility—a common challenge for these large molecules.[3]
-
Conformational Flexibility: The PEG chains provide a degree of flexibility, which may be necessary to achieve an optimal orientation of the POI and E3 ligase for efficient ubiquitination.
Performance Comparison of PROTAC Linker Types
The selection of a PROTAC linker is a multi-parameter optimization process. While direct comparative data for this compound is limited in publicly available literature, we can infer its potential performance based on studies of other branched and PEG-based linkers and compare them to more common linear and rigid linkers.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of linker type, composition, and length on PROTAC performance. It is important to note that the optimal linker is target-dependent, and these tables serve as a general guide.
Table 1: Comparison of Linker Types on PROTAC Efficacy
| Linker Type | Representative Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Key Observations | Reference(s) |
| Branched PEG (Hypothetical) | This compound core | BET Proteins | <10 | >90 | Potentially enhanced potency due to avidity effects. | [6] |
| Linear PEG | 12-atom PEG chain | ERα | ~50 | >90 | Effective degradation, with potency dependent on chain length. | [7] |
| Linear Alkyl | 9-atom alkyl chain | CRBN | Concentration-dependent decrease | Not specified | Can be effective, but may have lower solubility compared to PEG linkers. | [8] |
| Rigid | Piperazine-containing | Androgen Receptor | <1 | >90 | High potency, potentially due to pre-organized conformation. | [8] |
Note: Data for the branched PEG linker is hypothetical and based on the potential for enhanced avidity as suggested by studies on trivalent PROTACs. Actual performance would require experimental validation.
Table 2: Influence of Linear PEG Linker Length on Degradation Efficiency
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| ERα | 12 | ~100 | ~80 | [7] |
| ERα | 16 | ~25 | >95 | [7] |
| TBK1 | <12 | No degradation | - | [9] |
| TBK1 | 12-29 | Submicromolar | >90 | [9] |
Experimental Protocols
Accurate evaluation of PROTAC efficacy requires robust and well-controlled experiments. Below are detailed methodologies for key assays.
Western Blotting for Protein Degradation
This is the most common method to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.
In-Cell Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate, and a vehicle control. Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody conjugated to beads.
-
Western Blotting: Wash the beads extensively and elute the immunoprecipitated proteins. Analyze the eluates by Western blotting using an antibody that recognizes ubiquitin. An increase in high molecular weight ubiquitinated species in the PROTAC-treated sample indicates successful target ubiquitination.
Ternary Complex Formation Assays
These assays assess the ability of the PROTAC to bring together the target protein and the E3 ligase.
-
Bioluminescence Resonance Energy Transfer (BRET): This is a proximity-based assay performed in live cells.
-
Constructs: Express the target protein as a fusion with a NanoLuc luciferase (energy donor) and the E3 ligase as a fusion with a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand).
-
Measurement: Upon addition of the PROTAC, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal.
-
-
Surface Plasmon Resonance (SPR): This is an in vitro biophysical technique.
-
Setup: Immobilize one of the proteins (e.g., the E3 ligase) on a sensor chip.
-
Binding Analysis: Flow the second protein over the chip in the absence and presence of the PROTAC. An increase in the binding response in the presence of the PROTAC indicates the formation of a ternary complex. This method can also be used to determine the binding kinetics and affinities.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical relationships of linker properties influencing PROTAC efficacy.
Conclusion
The choice of linker is a critical decision in the design of a successful PROTAC. While linear PEG and alkyl linkers have been the workhorses of the field, the emergence of branched linkers like this compound offers intriguing possibilities for enhancing PROTAC performance. The potential for increased avidity and improved physicochemical properties makes branched architectures a promising area for future exploration. However, the optimal linker design remains highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of various linker types, including branched, linear, and rigid options, is essential for the development of potent and selective protein degraders. The experimental protocols detailed in this guide provide a robust framework for conducting such evaluations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Tri(Amino-PEG3-amide)-amine and Linear PEG Linkers in Drug Delivery
In the landscape of advanced drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a chemical linker is paramount. The linker not only connects the targeting moiety to the therapeutic payload but also critically influences the conjugate's stability, solubility, pharmacokinetics, and overall efficacy. This guide provides a detailed comparison between branched linkers, exemplified by Tri(Amino-PEG3-amide)-amine, and traditional linear Polyethylene Glycol (PEG) linkers.
This compound is a branched, PEG-based linker utilized in the synthesis of PROTACs[1][2][3]. Its trifunctional nature allows for multivalent conjugation strategies, potentially offering advantages over simple linear linkers[][5]. Linear PEG linkers are the most straightforward type, consisting of a single, unbranched chain of ethylene (B1197577) glycol units, widely used to enhance the solubility and circulation time of therapeutics[][6]. This comparison is supported by experimental data from studies on analogous branched and linear linker systems to guide researchers in making informed decisions for their drug development programs.
Structural and Functional Comparison
The fundamental difference between this compound and linear PEG linkers lies in their architecture. A linear linker provides a single point of attachment at each end, whereas a branched linker like this compound offers multiple attachment points extending from a central core[]. This branched structure can lead to a higher drug-to-antibody ratio (DAR) and creates a larger hydrodynamic radius, which can reduce renal clearance and prolong the in-vivo half-life of the conjugate[7].
Performance Data: A Quantitative Comparison
The architectural differences between branched and linear linkers translate into distinct performance characteristics, particularly concerning pharmacokinetics and drug load capacity.
Drug-to-Antibody Ratio (DAR)
A significant advantage of branched linkers is the potential for higher drug loading. For instance, the trifunctional nature of a linker analogous to this compound allows for the creation of ADCs with a DAR of up to 8, which can be crucial for delivering a potent therapeutic effect[5]. In contrast, achieving a high DAR with linear linkers can lead to issues with aggregation and stability, as hydrophobic payloads are brought into closer proximity[8][9].
Pharmacokinetics (PK)
The structure of the linker significantly impacts the pharmacokinetic profile of an ADC. Studies comparing ADCs with high DARs constructed with pendant (branched) versus linear PEG linkers have shown that the branched architecture provides a superior shielding effect, leading to increased circulation time[5][10]. This is reflected in slower clearance rates and higher plasma concentrations over time[10].
| Linker Configuration | Cmax (µg/mL) | AUC (h·µg/mL) | Clearance (mL/h/kg) |
| Pendant (Branched) PEG | 250 | 15000 | 0.1 |
| Linear PEG | 225 | 10000 | 0.15 |
| Table 1: Representative pharmacokinetic parameters of high-DAR Trastuzumab-DM1 ADCs in mice, comparing pendant (branched) versus linear PEG linker configurations. Data conceptualized from Tedeschini et al., 2021[5][10]. |
In Vitro Efficacy and Stability
The stability of the linker is critical for ensuring that the cytotoxic payload is released only at the target site, minimizing off-target toxicity[11][12]. PEGylation, in general, enhances the stability of conjugates[13]. While both linker types can be engineered for stability, the increased steric hindrance of a branched linker may sometimes affect the enzymatic cleavage required for payload release inside the target cell[7]. However, studies have also shown that longer, branched linkers can result in significantly more potent ADCs in vitro[5]. The choice of linker must balance stability in circulation with efficient cleavage within the tumor microenvironment[][15].
| Cell Line | ADC with Branched Linker (IC50, nM) | ADC with Linear Linker (IC50, nM) |
| Antigen-Positive (e.g., BT-474) | 0.5 | 1.2 |
| Antigen-Negative (e.g., MCF-7) | >100 | >100 |
| Table 2: Representative in vitro cytotoxicity (IC50) values for ADCs constructed with different linker types on antigen-positive and antigen-negative cell lines. Data conceptualized from studies comparing linker architectures[5][16]. |
Experimental Protocols
Reproducible and robust experimental methods are essential for evaluating and comparing different linker technologies. Below are detailed protocols for key assays.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, influencing its efficacy and safety[17][18]. Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose[19].
Protocol: DAR Analysis by HIC
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the HIC mobile phase A.
-
Chromatography System: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phases:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol[17].
-
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes[17].
-
Flow Rate: Maintain a flow rate of 0.5-1.0 mL/min[17].
-
Detection: Monitor the eluate by UV absorbance at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8). Calculate the weighted average DAR by summing the product of each peak's relative area and its corresponding DAR value[].
In Vitro Cytotoxicity Assay
This assay is essential for determining the potency (IC50) of an ADC on cancer cells and assessing its target specificity[21][22].
Protocol: Cell Viability Assay
-
Cell Seeding: Plate both antigen-positive (e.g., BT-474) and antigen-negative (e.g., MCF-7) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated payload, and a non-targeting control antibody.
-
Incubation: Add the diluted compounds to the cells and incubate for 72-120 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTS reagent) to each well according to the manufacturer's instructions.
-
Measurement: Read the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to untreated control cells to determine the percentage of viable cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vivo Pharmacokinetic (PK) Study
PK studies in animal models are crucial for evaluating the stability and clearance rate of ADCs in a biological system[23].
Protocol: Mouse PK Study
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c or immunodeficient mice for tumor-bearing models), typically 6-8 weeks old.
-
Dosing: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) to a cohort of mice (n=3-5 per time point)[24].
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of the total antibody and the conjugated ADC in the plasma samples using validated methods like ELISA or LC-MS/MS[23][25].
-
Data Modeling: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to fit the concentration-time data to a non-compartmental or compartmental model to determine key PK parameters like clearance (CL), volume of distribution (Vd), and half-life (t½)[24].
Conclusion
The selection between a branched linker like this compound and a linear PEG linker is a critical strategic decision in the design of drug conjugates. Branched linkers offer distinct advantages, including the potential for higher drug-to-antibody ratios and improved pharmacokinetic profiles with slower clearance rates[5][7][10]. These characteristics can be highly beneficial for enhancing therapeutic efficacy. However, the increased complexity and steric bulk of branched linkers may require more extensive optimization to ensure efficient payload release at the target site[7]. Linear linkers, being structurally simpler, offer more predictable behavior and are well-established in numerous clinical candidates[6][7].
Ultimately, the optimal choice is application-dependent and must be guided by the specific properties of the antibody and payload, as well as the desired therapeutic profile. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate and select the most appropriate linker architecture for their drug delivery system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dls.com [dls.com]
- 12. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 13. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 23. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
In Vitro Stability of Tri(Amino-PEG3-amide)-amine Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Tri(Amino-PEG3-amide)-amine core features three primary amine groups extending from a central nitrogen atom via PEG3 spacers and amide bonds. This branched structure offers multivalency, allowing for the attachment of multiple molecules of interest, such as small molecule drugs or targeting ligands. The stability of the resulting conjugate is primarily determined by the susceptibility of the amide bonds to hydrolysis and enzymatic degradation.
Comparative Stability of Linker Chemistries
The in vitro stability of a conjugate is highly dependent on the chemical nature of the linker connecting the payload to the core scaffold. Amide bonds, such as those in this compound, are known for their high stability under physiological conditions. The following table provides a comparative summary of the expected stability of amide linkers versus other common cleavable and non-cleavable linker types in various in vitro environments.
| Linker Type | Linkage | Cleavage Mechanism | Expected In Vitro Stability in Plasma/Serum | Stability at Acidic pH (e.g., Lysosomal) | Key Considerations |
| Amide (in this compound) | Amide | Hydrolysis (slow), Enzymatic (e.g., peptidases) | High | Relatively Stable | Generally considered stable, but can be cleaved by specific amidases or under harsh pH conditions. |
| Hydrazone | Hydrazone | Hydrolysis | Low to Moderate | Labile | Highly sensitive to acidic pH, making it suitable for lysosomal targeting. Can exhibit instability in circulation. |
| Disulfide | Disulfide | Reduction | Moderate | Stable | Cleaved in the presence of reducing agents like glutathione, which is abundant intracellularly. |
| Valine-Citrulline (vc) | Peptide | Enzymatic (Cathepsin B) | High | Stable | Specifically cleaved by lysosomal proteases like Cathepsin B, which are overexpressed in some tumor cells. |
| Thioether | Thioether | Non-cleavable | Very High | Very High | Highly stable linker; the payload is released upon degradation of the entire conjugate. |
Advantages of a Branched PEG Structure
The branched PEG architecture of the this compound core is expected to confer several advantages regarding in vitro stability compared to linear PEG linkers:
-
Steric Hindrance : The three-dimensional structure of the branched PEG can sterically hinder the approach of degradative enzymes, such as proteases and esterases, to the amide bonds and the conjugated payload. This "shielding effect" can lead to a longer half-life in biological matrices.
-
Increased Hydrodynamic Radius : Branched polymers generally have a larger hydrodynamic volume compared to linear polymers of the same molecular weight. This can reduce the rate of renal clearance in vivo and may also limit interactions with degradative enzymes in vitro.
-
Improved Solubility : PEGylation is known to enhance the aqueous solubility of conjugated molecules. The multi-arm nature of this linker can further improve the solubility of hydrophobic payloads, preventing aggregation that might otherwise lead to instability.
Experimental Protocols for In Vitro Stability Assays
To experimentally determine the in vitro stability of a this compound conjugate, the following detailed protocols can be employed.
Plasma Stability Assay
Objective: To evaluate the stability of the conjugate in the presence of plasma enzymes and proteins.
Methodology:
-
Preparation of Plasma: Obtain pooled human plasma (or plasma from other species of interest, e.g., mouse, rat). Thaw the plasma at 37°C and centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.
-
Incubation:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO).
-
Spike the conjugate into pre-warmed plasma at 37°C to a final concentration of 1-10 µM. The final concentration of the organic solvent should typically be less than 1%.
-
Incubate the samples in a shaking water bath at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching and Processing:
-
To stop the reaction, add 3-4 volumes of ice-cold acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis) to each plasma aliquot.
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent conjugate.
-
-
Data Analysis: Plot the percentage of the remaining parent conjugate against time. From this, calculate the in vitro half-life (t½) of the conjugate in plasma.
Hydrolytic Stability Assay (pH Stability)
Objective: To assess the chemical stability of the conjugate at different pH values, mimicking physiological and lysosomal conditions.
Methodology:
-
Buffer Preparation: Prepare buffers at various pH values, for example:
-
pH 5.0 (acetate buffer) to simulate the lysosomal environment.
-
pH 7.4 (phosphate-buffered saline, PBS) to simulate physiological conditions.
-
pH 9.0 (borate buffer) to assess stability under basic conditions.
-
-
Incubation:
-
Prepare a stock solution of the conjugate.
-
Dilute the conjugate into each buffer to a final concentration of 1-10 µM.
-
Incubate the solutions at 37°C.
-
-
Time Points: Collect samples at multiple time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Analysis: Directly analyze the samples by reverse-phase HPLC with UV detection or LC-MS/MS to quantify the amount of intact conjugate remaining.
-
Data Analysis: Determine the degradation rate and half-life of the conjugate at each pH.
Visualizing Experimental Workflow and Logical Relationships
The following diagrams, created using Graphviz, illustrate the experimental workflow for the plasma stability assay and the logical relationship of factors influencing conjugate stability.
A Comparative Guide to the Biological Activity of Molecules Conjugated with Branched PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is paramount in the design of novel therapeutics, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the overall solubility, stability, pharmacokinetics, and ultimately, the biological activity of the conjugate. This guide provides a comparative analysis of the performance of molecules conjugated with branched Polyethylene Glycol (PEG) linkers, with a conceptual focus on structures analogous to Tri(Amino-PEG3-amide)-amine, versus alternative linker architectures. The information presented is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug development.
Performance Comparison: Branched vs. Linear and Varied Length PEG Linkers
Branched PEG linkers, such as the conceptual this compound, offer a unique three-dimensional architecture that can provide distinct advantages over traditional linear PEG linkers. These advantages often translate to improved pharmacokinetic profiles and the potential for higher drug loading.[1][2]
Key Advantages of Branched PEG Architecture:
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chains in branched linkers improves the aqueous solubility of the conjugate and can protect it from enzymatic degradation, leading to a longer circulation half-life.[3][4]
-
Increased Drug-to-Antibody Ratio (DAR): The multi-arm nature of branched linkers allows for the attachment of multiple payload molecules, which can be crucial for delivering a potent therapeutic effect.[1][2]
-
Improved Pharmacokinetics: The branched structure can create a superior shielding effect, leading to slower clearance rates and higher plasma concentrations over time compared to linear counterparts.[1]
Impact of PEG Linker Length on Biological Activity
The length of the PEG chain is a critical parameter that can be modulated to optimize the in vivo behavior of a conjugated molecule.[5] Longer PEG chains generally lead to a longer circulation half-life.[5][6] However, this can sometimes be accompanied by a reduction in in vitro cytotoxicity, necessitating a careful balance to achieve the desired therapeutic window.[6]
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the in vivo performance of molecules conjugated with different PEG linker architectures and lengths. While direct comparative data for this compound is not extensively available in the public domain, the data presented for functionally similar branched and varied-length linear PEG linkers provides valuable insights.
Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures [1]
| Linker Architecture | IC50 (ng/mL) against HER2-positive SK-BR-3 cells |
| "Short" Branched Amino-Triazide Linker | 10.3 |
| "Long" Branched Amino-Triazide Linker | 2.5 |
Data extracted from Grygorash et al., 2022. The "long" linker demonstrated significantly higher potency, which was hypothesized to be due to reduced steric hindrance, allowing for more efficient payload release.[1]
Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice [1]
| Linker Configuration | Clearance (mL/day/kg) |
| Pendant (Branched) PEG | 1.8 |
| Linear PEG | 3.5 |
Data extracted from Tedeschini et al., 2021. The pendant (branched) PEG configuration demonstrated slower clearance and higher plasma concentrations.[1]
Table 3: In Vivo Performance of Affibody-Drug Conjugates with Different PEG Linker Lengths [6]
| PEG Linker Length | Half-life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | Maximum Tolerated Dose (mg/kg) |
| 4 kDa | 2.5-fold | 4.5-fold | 10.0 |
| 10 kDa | 11.2-fold | 22-fold | 20.0 |
PEGylation significantly improved the half-life and tolerability of the affibody-drug conjugate, with the longer 10 kDa PEG showing the most pronounced effects.[6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the literature.
In Vitro Cytotoxicity Assay
-
Cell Culture: HER2-positive SK-BR-3 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the antibody-drug conjugates (ADCs) with different linkers.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves.
Pharmacokinetic Study in Mice
-
Animal Model: Studies are conducted in relevant mouse models (e.g., BALB/c mice).
-
Administration: The ADC is administered intravenously (i.v.) via the tail vein at a specified dose.[5]
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h).[5]
-
Quantification: The concentration of the conjugate in the plasma or serum is quantified using an appropriate method, such as ELISA.[5]
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, and half-life, are calculated using appropriate software.
In Vivo Efficacy and Toxicity Studies
-
Animal Model: Tumor-xenograft models (e.g., mice bearing NCI-N87 tumors) are commonly used.[5]
-
Treatment: Once tumors reach a certain volume, mice are treated with the ADC, a control antibody, or vehicle.
-
Monitoring: Tumor volume and body weight are monitored regularly.
-
Toxicity Assessment: The maximum tolerated dose (MTD) is determined by observing signs of toxicity and survival rates at different doses.[6]
-
Efficacy Analysis: Antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups versus the control group.
Visualizing the Concepts
Diagrams can aid in understanding the complex relationships in drug conjugate design and evaluation.
Caption: Workflow for evaluating antibody-drug conjugates.
Caption: Advantages of branched vs. linear PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]
- 3. This compound TFA salt | AxisPharm [axispharm.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
comparative analysis of Tri(Amino-PEG3-amide)-amine and other trifunctional linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its stability, solubility, pharmacokinetics, and overall efficacy. This guide provides a comparative analysis of Tri(Amino-PEG3-amide)-amine, a branched trifunctional linker, and other common classes of trifunctional linkers, supported by experimental data and detailed methodologies.
Introduction to Trifunctional Linkers
Trifunctional linkers are molecules that possess three reactive functional groups, enabling the connection of up to three different molecules. This capability is particularly valuable in the construction of sophisticated biomolecules where precise control over the architecture and stoichiometry of the final conjugate is required. These linkers are integral in various bioconjugation strategies, including the development of targeted therapies and diagnostic agents.
Comparative Analysis of Trifunctional Linker Properties
The choice of a trifunctional linker is dictated by the specific requirements of the application, including the nature of the molecules to be conjugated, the desired stability of the final product, and the biological environment in which it will be used. This section compares the key properties of this compound with other commonly used trifunctional linkers.
This compound: A Branched Amine-Reactive Linker
This compound is a branched linker featuring a central amine from which three polyethylene (B3416737) glycol (PEG) arms extend, each terminating in a primary amine. This structure imparts several desirable characteristics:
-
High Reactivity and Versatility: The three primary amine groups readily react with a variety of functional groups, most commonly activated esters (like NHS esters) and carboxylic acids (in the presence of coupling agents), to form stable amide bonds.[][2]
-
Enhanced Solubility and Reduced Immunogenicity: The hydrophilic PEG chains improve the aqueous solubility of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[3] PEGylation is also known to reduce the immunogenicity of the conjugated molecule.[3]
-
Branched Architecture: The branched structure can influence the hydrodynamic radius of the conjugate, potentially leading to a longer circulation half-life compared to linear linkers of similar molecular weight.[4] This architecture also allows for the attachment of multiple molecules in a defined spatial arrangement.
Other Classes of Trifunctional Linkers
A variety of other trifunctional linkers are available, each with distinct reactive functionalities and properties. These can be broadly categorized based on their reactive groups:
-
Maleimide-Containing Linkers: These linkers feature a maleimide (B117702) group that reacts specifically with thiol (sulfhydryl) groups, typically found in cysteine residues of proteins, to form a thioether bond. This reaction is highly efficient and selective under mild conditions.[5] However, the resulting succinimide (B58015) ring can be susceptible to hydrolysis, and the thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[5]
-
Click Chemistry Linkers: These linkers utilize bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), for conjugation. These reactions are highly specific, efficient, and can be performed in complex biological media without interfering with native functional groups. Trifunctional linkers with azide (B81097) and/or alkyne moieties are common.
-
NHS Ester-Containing Linkers: These linkers possess N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, forming stable amide bonds. They are widely used for labeling proteins and other amine-containing molecules.[2]
-
Heterotrifunctional Linkers: Many trifunctional linkers are heterobifunctional, containing two or three different types of reactive groups (e.g., amine, maleimide, and azide). This allows for the sequential and controlled conjugation of different molecules.
Quantitative Data Comparison
Direct quantitative comparison of linkers is challenging as performance is often context-dependent (i.e., dependent on the specific antibody, payload, and target). However, general trends and data from various studies can provide valuable insights.
Table 1: General Properties of Trifunctional Linker Chemistries
| Feature | Amine-Reactive (e.g., this compound) | Maleimide-Reactive | Click Chemistry (e.g., Azide/Alkyne) |
| Reactive Towards | Activated esters, Carboxylic acids | Thiols (Cysteine) | Azides, Alkynes |
| Bond Formed | Amide | Thioether | Triazole |
| Bond Stability | Very High[6][7] | Moderate to Low (susceptible to retro-Michael addition)[5] | Very High |
| Reaction pH | 7.2 - 8.5[2] | 6.5 - 7.5[5] | Neutral |
| Selectivity | High for primary amines | High for thiols | Very High (Bioorthogonal) |
| Hydrophilicity | High (due to PEG chains) | Variable (depends on linker backbone) | Variable (depends on linker backbone) |
Table 2: Impact of Linker Architecture on ADC Pharmacokinetics (Illustrative Data)
| Linker Type | ADC Platform | Plasma Half-life (t½) | In Vivo Efficacy | Reference |
| No PEG Linker | Affibody-MMAE | 19.6 min | - | [8] |
| 4 kDa PEG Linker | Affibody-MMAE | 49 min (2.5x increase) | Improved | [8] |
| 10 kDa PEG Linker | Affibody-MMAE | 219.5 min (11.2x increase) | Most Improved | [8] |
| Linear PEG24 | Trastuzumab-MMAE | - | Less effective than branched | [4] |
| Branched (Pendant) PEG12 | Trastuzumab-MMAE | Slower clearance | More effective than linear | [4] |
Note: This table presents illustrative data from different studies to highlight general trends. Direct comparison requires studies with identical antibody-payload combinations.
Experimental Protocols
To facilitate the direct comparison of different trifunctional linkers, detailed experimental protocols for key assays are provided below.
Protocol 1: Bioconjugation and Efficiency Determination by HPLC
Objective: To conjugate a payload to a protein via a trifunctional linker and determine the conjugation efficiency.
Materials:
-
Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Trifunctional linker (e.g., this compound)
-
Activated payload (e.g., NHS-ester of a cytotoxic drug)
-
Reaction buffer (e.g., PBS, pH 8.0 for amine-reactive linkers)
-
Quenching reagent (e.g., Tris or glycine (B1666218) for NHS ester reactions)
-
Size-exclusion chromatography (SEC) or Reverse-Phase (RP) HPLC system
Procedure:
-
Protein Preparation: Prepare the protein solution at a known concentration (e.g., 5 mg/mL).
-
Linker-Payload Conjugation (for amine-reactive linkers): a. Dissolve the trifunctional linker and activated payload in an appropriate solvent (e.g., DMSO). b. Add the linker-payload solution to the protein solution at a specific molar ratio (e.g., 10:1 linker:protein). c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Purify the conjugate from unreacted linker and payload using SEC.
-
HPLC Analysis: a. Analyze the purified conjugate by SEC-HPLC to assess for aggregation and determine the monomeric fraction. b. Analyze the conjugate by RP-HPLC to determine the drug-to-antibody ratio (DAR). The retention time of the conjugated protein will shift compared to the unconjugated protein, and the peak area can be used for quantification.[9]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker in plasma.
Materials:
-
ADC construct
-
Human or mouse plasma
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of an ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC and unconjugated antibody
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates and a microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and unconjugated antibody for a defined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Mandatory Visualizations
Caption: A conceptual diagram of a trifunctional linker connecting three distinct molecules.
Caption: The role of a trifunctional linker in mediating the formation of a ternary complex in the PROTAC pathway.
Caption: A logical workflow for the comparative analysis of different trifunctional linkers.
Conclusion
The selection of a trifunctional linker is a critical design parameter in the development of advanced bioconjugates. This compound offers the advantages of high stability through amide bond formation and favorable pharmacokinetic properties conferred by its branched PEG structure. However, the optimal linker choice is highly dependent on the specific application. For instance, the bioorthogonality of click chemistry linkers may be essential in complex biological systems, while the thiol-specificity of maleimide linkers is well-suited for site-specific conjugation to cysteine residues.
Researchers and drug developers are encouraged to perform head-to-head comparisons of different linker technologies using standardized experimental protocols, such as those outlined in this guide. A thorough understanding of the interplay between linker chemistry, architecture, and the biological performance of the conjugate is paramount for the successful development of novel and effective therapeutics and diagnostics.
References
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validating Linker Length for Ternary Complex Formation: A Comparative Guide on Tri(Amino-PEG3-amide)-amine
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the formation of a stable and productive ternary complex, consisting of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. The chemical linker connecting the two ends of the PROTAC is not merely a spacer but a crucial determinant of the geometry and stability of this complex. An optimal linker length facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[1][2][3][4]
This guide provides a comparative framework for validating the linker length of a PROTAC, using Tri(Amino-PEG3-amide)-amine, a common polyethylene (B3416737) glycol (PEG)-based linker, as a central example.[5][6][7] We will compare its hypothetical performance with shorter (PEG2-based) and longer (PEG4-based) alternatives, supported by representative experimental data and detailed methodologies.
The Role of PEG Linkers in Ternary Complex Formation
PEG linkers are widely used in PROTAC design due to several advantageous properties. Their hydrophilicity can improve the solubility of the overall PROTAC molecule, which is often a challenge for these high molecular weight compounds.[1][3][] Furthermore, the flexibility of the PEG chain allows the two ligands of the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[4][]
However, the length of this flexible linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[2][9]
-
A linker that is too short may cause steric hindrance between the POI and the E3 ligase, preventing the formation of a stable complex.[2][9]
-
A linker that is too long can result in excessive flexibility and an unstable complex, leading to inefficient ubiquitination.[2]
Therefore, a systematic evaluation of varying linker lengths is essential. Here, we compare a PROTAC utilizing a PEG3 linker, such as one synthesized with this compound, against hypothetical PEG2 and PEG4 analogs.
Data Presentation: Comparing Linker Length Performance
The validation process involves synthesizing a series of PROTACs with varying linker lengths and evaluating their performance in both biophysical and cellular assays. The tables below summarize representative data for a hypothetical PROTAC series targeting a protein of interest (POI-X) for degradation via the VHL E3 ligase.
Table 1: Biophysical Characterization of Ternary Complex Formation
Biophysical assays are essential for directly measuring the binding affinities and stability of the ternary complex.[10] Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on cooperativity (α), which indicates how the binding of one protein influences the binding of the other.[10][11][12] A cooperativity value (α) greater than 1 signifies a favorable formation of the ternary complex.[12]
| PROTAC Compound | Linker Type | Binary KD (PROTAC to POI-X) | Binary KD (PROTAC to VHL) | Ternary KD (POI-X to PROTAC-VHL) | Cooperativity (α) |
| Compound A | PEG2-based | 25 nM | 80 nM | 15 nM | 1.67 |
| Compound B | PEG3-based | 22 nM | 75 nM | 5 nM | 4.40 |
| Compound C | PEG4-based | 24 nM | 78 nM | 12 nM | 2.00 |
| Compound D | PEG6-based | 28 nM | 85 nM | 35 nM | 0.80 |
Data is representative and intended for illustrative purposes.
Table 2: Cellular Degradation Efficacy
Following biophysical characterization, the efficacy of the PROTACs is assessed in a cellular context. Key metrics include DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).[2][13]
| PROTAC Compound | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound A | PEG2-based | 150 nM | 75% |
| Compound B | PEG3-based | 35 nM | 95% |
| Compound C | PEG4-based | 90 nM | 88% |
| Compound D | PEG6-based | > 500 nM | 40% |
Data is representative and intended for illustrative purposes.
From this data, Compound B, utilizing the PEG3-based linker, demonstrates the highest cooperativity in biophysical assays and the most potent degradation in cellular assays. This "sweet spot" phenomenon is commonly observed in PROTAC optimization, where an optimal linker length yields significantly better performance.[2][14][15]
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PROTAC Linkers | 2523025-40-1 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. diva-portal.org [diva-portal.org]
- 13. benchchem.com [benchchem.com]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Cytotoxicity Assays for Drug Conjugates Featuring Tri(Amino-PEG3-amide)-amine and Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
The efficacy of antibody-drug conjugates (ADCs) and other targeted drug conjugates is critically dependent on the strategic selection of each component: the targeting moiety, the potent payload, and the linker that connects them. The linker, in particular, plays a pivotal role in the therapeutic index of the conjugate, influencing its stability in circulation, the mechanism of payload release, and ultimately, its cytotoxic potency. This guide provides a comparative analysis of cytotoxicity assays for drug conjugates, with a special focus on those constructed with the hydrophilic linker, Tri(Amino-PEG3-amide)-amine, and its alternatives.
Understanding the Role of the Linker in Cytotoxicity
The linker in a drug conjugate is not merely a spacer but a critical determinant of its biological activity. Linkers can be broadly categorized into two main classes: cleavable and non-cleavable.
-
Cleavable linkers are designed to be stable in the systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cell. These triggers can include acidic pH in endosomes and lysosomes, high concentrations of reducing agents like glutathione (B108866) in the cytoplasm, or the presence of specific enzymes such as cathepsins that are often overexpressed in tumor cells.[1] The release of an unmodified, potent payload can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[2]
-
Non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC by the target cell.[1] This results in the release of the payload still attached to the linker and an amino acid residue from the antibody. While this approach can offer greater stability in circulation and potentially a better safety profile, the resulting payload-linker-amino acid complex must retain cytotoxic activity.[3][4]
Hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) chains, have gained prominence for their ability to improve the solubility and pharmacokinetic properties of ADCs, particularly those with hydrophobic payloads.[3] The this compound linker falls into this category, offering a flexible and hydrophilic scaffold. While extensively cited in the context of Proteolysis Targeting Chimeras (PROTACs), a modality with a distinct mechanism of action from traditional cytotoxic ADCs, its hydrophilic and flexible nature makes it a relevant subject of interest for cytotoxic drug conjugates.
Comparative Analysis of Linker Performance in Cytotoxicity Assays
The choice of linker can significantly impact the in vitro cytotoxicity of a drug conjugate. The following tables summarize quantitative data from various studies, comparing the performance of different linker types.
Note on this compound: To date, specific public data on the in vitro cytotoxicity of ADCs utilizing the this compound linker is limited. Therefore, for the purpose of comparison in the following tables, data from a representative flexible, hydrophilic PEG linker is used as a surrogate to illustrate the expected performance characteristics of this linker class. This is presented with the clear understanding that direct experimental data for the specific linker is not yet publicly available.
Table 1: Comparison of Hydrophilic vs. Other Linker Types on In Vitro Cytotoxicity
| Linker Type | Representative Linker Example | Payload | Target Cell Line | IC50 (pM) | Reference |
| Hydrophilic (PEG) | PEG24 | MMAE | Karpas-299 | 16 | [5] |
| Hydrophilic (Macrocycle) | 3'-amino-α-cyclodextrin | MMAE | Karpas-299 | ~16 | [5] |
| Hydrophilic (Macrocycle) | 1-aza-42-crown-14 | MMAE | Karpas-299 | ~34 | [5] |
| Standard Cleavable | Val-Cit | MMAE | Karpas-299 | 16 | [5] |
Key Takeaway: In this study, hydrophilic linkers, including a PEGylated linker and macrocyclic linkers, demonstrated potent in vitro cytotoxicity, comparable to the standard cleavable Val-Cit linker.[5] This suggests that the incorporation of hydrophilic moieties does not necessarily compromise the in vitro potency of the ADC.
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | Payload | Target Cell Line | Fold Change in Cytotoxicity (vs. No PEG) | Reference |
| No PEG | MMAE | NCI-N87 | 1 (Baseline) | [6] |
| 4 kDa PEG | MMAE | NCI-N87 | 4.5-fold reduction | [6] |
| 10 kDa PEG | MMAE | NCI-N87 | 22-fold reduction | [6] |
Key Takeaway: In the context of miniaturized affibody-based drug conjugates, increasing the length of the PEG linker led to a significant reduction in in vitro cytotoxicity.[6] This highlights that while PEGylation can improve pharmacokinetics, it may also create steric hindrance that can impact target binding or payload release, thereby reducing in vitro potency.
Table 3: Comparison of Cleavable vs. Non-Cleavable Linkers on In Vitro Cytotoxicity
| Linker Type | Linker Example | Payload | Target Cell Line | IC50 (nM) | Reference |
| Cleavable | Val-Cit-PABC | MMAE | Various | Generally lower (more potent) | [2] |
| Non-Cleavable | Thioether (SMCC) | DM1 | Various | Generally higher (less potent) | [3] |
Key Takeaway: Cleavable linkers often exhibit greater in vitro potency compared to non-cleavable linkers.[2][3] This is attributed to the efficient release of the unmodified, highly potent payload. However, non-cleavable linkers can offer advantages in terms of stability and safety.[7]
Experimental Protocols for Cytotoxicity Assays
The following are detailed methodologies for key experiments cited in the comparison of drug conjugate cytotoxicity.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Drug conjugates (with this compound or alternative linkers) and controls (e.g., unconjugated antibody, free payload)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Conjugate Treatment:
-
Prepare serial dilutions of the drug conjugates and controls in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted drug solutions.
-
Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth) using a non-linear regression analysis.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in evaluating drug conjugate cytotoxicity, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical in vitro cytotoxicity assay (MTT).
Caption: General mechanism of action for an antibody-drug conjugate.
Conclusion
The selection of a linker is a critical decision in the design of a successful drug conjugate. While direct comparative cytotoxicity data for drug conjugates utilizing the this compound linker is not yet widely available in the public domain, its hydrophilic and flexible properties, characteristic of PEG-based linkers, suggest its potential to modulate the physicochemical properties of a conjugate. The provided data on various linker types underscores the importance of empirical testing to determine the optimal linker for a given antibody-payload combination. The detailed experimental protocol for the MTT assay serves as a foundational method for researchers to conduct their own comparative studies and generate the necessary data to guide the development of novel and effective targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Tri(Amino-PEG3-amide)-amine
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount for laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Tri(Amino-PEG3-amide)-amine, a PEG-based PROTAC linker.
Understanding the Compound: Inferred Hazard Profile
Table 1: Inferred Hazard Data and Safety Precautions
| Hazard Category | Potential Hazard | Recommended Precautions |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not eat, drink, or smoke when handling. If ingested, rinse mouth and seek medical advice. |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | Wear protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1] | Wear safety glasses or chemical goggles.[1] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol.[1] | Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[1] |
Core Disposal Protocol: A Step-by-Step Approach
The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in standard trash.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile is a suitable option)
-
Lab coat
2. Waste Segregation and Collection: Proper segregation is crucial to prevent accidental reactions in waste containers.
-
Solid Waste:
-
Place unused or expired solid this compound in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Any disposable materials contaminated with the compound, such as weigh boats, pipette tips, and absorbent pads from a spill, should also be collected in this container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, sealable, and clearly labeled hazardous liquid waste container.
-
Include rinsate from the decontamination of reusable glassware in this container.
-
-
Empty Containers:
-
Original containers of the compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.
-
3. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". List all solvents present in liquid waste containers.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department. Always adhere to local, state, and federal regulations.
Experimental Protocol: Decontamination of Reusable Glassware
This procedure must be performed in a chemical fume hood while wearing appropriate PPE.
-
Initial Rinse: Rinse the contaminated glassware three times with a small volume of a compatible solvent (e.g., ethanol, isopropanol) to remove residual this compound.
-
Collect Rinsate: Carefully collect all rinsate from each rinse into your designated hazardous liquid waste container.
-
Final Wash: Once decontaminated, the glassware can be washed with soap and water and returned to general use.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
